Product packaging for 2-Methyl-6-phenylquinoline(Cat. No.:CAS No. 91875-31-9)

2-Methyl-6-phenylquinoline

Cat. No.: B8719734
CAS No.: 91875-31-9
M. Wt: 219.28 g/mol
InChI Key: OJBUSRSQFAUHPW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar. wikipedia.orgnih.gov Initially named 'leukol', its structure was later elucidated, revealing the fusion of a benzene (B151609) and a pyridine (B92270) ring. wikipedia.orgbritannica.com The historical significance of quinolines is deeply intertwined with the development of pharmaceuticals, most notably the antimalarial drug quinine (B1679958), an alkaloid extracted from the cinchona tree. britannica.comnumberanalytics.com This discovery spurred extensive research into the synthesis and derivatization of the quinoline core.

Over the decades, numerous named reactions have been developed for the synthesis of quinolines, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. nih.goviipseries.orgderpharmachemica.com These classical methods, while foundational, often required harsh reaction conditions. derpharmachemica.com The evolution of synthetic organic chemistry has led to the development of more efficient and environmentally benign methodologies, such as metal-catalyzed cross-coupling reactions, C–H bond functionalization, and multicomponent reactions, significantly expanding the accessible chemical space of quinoline derivatives. rsc.orgmdpi.comrsc.org

Strategic Significance of the 2-Methyl-6-phenylquinoline Scaffold

The strategic importance of the this compound scaffold lies in the unique combination of its structural features. The quinoline core itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netscite.aibohrium.com The introduction of substituents at various positions on the quinoline ring allows for the fine-tuning of its physicochemical and pharmacological properties. nih.govdntb.gov.ua

Specifically, the 2-methyl group can influence the compound's reactivity and metabolic stability. The 6-phenyl group, a bulky aromatic substituent, significantly impacts the molecule's lipophilicity and potential for π-π stacking interactions, which are crucial for binding to biological macromolecules. This particular substitution pattern makes this compound and its derivatives attractive candidates for investigation in various research areas, including drug discovery and materials science. researchgate.net

Overview of Research Paradigms for this compound

Research involving this compound generally follows several key paradigms:

Synthesis and Functionalization: A primary focus is the development of novel and efficient synthetic routes to the this compound core and its derivatives. derpharmachemica.comasianpubs.org This includes the exploration of various catalytic systems and reaction conditions to achieve high yields and selectivity. mdpi.comrsc.org Further functionalization of the scaffold at different positions is a key strategy to create libraries of compounds for screening. nih.gov

Biological Evaluation: A significant portion of the research is dedicated to exploring the biological activities of this compound derivatives. This involves in vitro and in silico screening against various biological targets to identify potential therapeutic applications. rsc.orgindexcopernicus.com

Structure-Activity Relationship (SAR) Studies: Once biological activity is identified, SAR studies are conducted to understand how different substituents on the this compound scaffold influence its potency and selectivity. nih.govindexcopernicus.com This information is crucial for the rational design of more effective compounds.

Scope and Objectives of Current Academic Inquiry into this compound

Current academic inquiry into this compound is driven by the quest for novel molecules with enhanced properties. The primary objectives include:

Discovery of New Bioactive Agents: Researchers are actively investigating the potential of this compound derivatives as anticancer, antimicrobial, and anti-inflammatory agents, among others. nih.govindexcopernicus.comnih.gov

Development of Advanced Materials: The unique photophysical properties of some quinoline derivatives make them candidates for applications in organic light-emitting diodes (OLEDs) and other electronic materials.

Elucidation of Mechanisms of Action: A deeper understanding of how this compound derivatives interact with their biological targets at a molecular level is a key objective. researchgate.net

Detailed Research Findings

Recent studies have provided valuable insights into the synthesis and potential applications of this compound and its derivatives.

A study on the synthesis of polysubstituted analogues of 4-methyl-2-phenylquinoline (B1606933) reported the synthesis of various derivatives, including 2-(2'-aminophenyl)-4-methylquinoline and 2-(2'-hydroxyphenyl)-4-methylquinoline. asianpubs.org Another research paper described the one-pot, microwave-assisted synthesis of 2-(4-substituted phenyl)-4-methyl quinoline derivatives, highlighting an environmentally friendly approach. derpharmachemica.com

Furthermore, research into the biological activity of related structures has shown promise. For instance, derivatives of 2-phenylquinoline (B181262) have been investigated for their antimicrobial and anticancer properties. nih.govresearchgate.net The synthesis of various N-substituted-2-methyl-6-phenylquinoline-3-carboxamides has also been reported, with some compounds showing interesting biological potential. mdpi.comresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound91875-31-9C₁₆H₁₃N219.28Not available
2-Phenylquinoline612-96-4C₁₅H₁₁N205.2682-84
This compound-3-carboxylic acid92513-33-2C₁₇H₁₃NO₂263.29Not available
6-Bromo-2-methylquinoline13539-79-4C₁₀H₈BrN222.08101-105
Methyl 6-methoxy-2-phenylquinoline-4-carboxylateNot availableC₁₈H₁₅NO₃293.32165-167
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylateNot availableC₁₈H₁₄ClNO₂311.76Not available

Data sourced from multiple chemical suppliers and research articles. chemsrc.combldpharm.combldpharm.comiucr.orgchemsynthesis.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13N B8719734 2-Methyl-6-phenylquinoline CAS No. 91875-31-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91875-31-9

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

2-methyl-6-phenylquinoline

InChI

InChI=1S/C16H13N/c1-12-7-8-15-11-14(9-10-16(15)17-12)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

OJBUSRSQFAUHPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 6 Phenylquinoline and Its Derivatives

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

Traditional methods for quinoline synthesis, developed over a century ago, continue to be relevant due to their straightforward nature and use of readily available starting materials. These have been adapted and modified over the years to improve yields and accommodate a wider range of substrates.

Pfitzinger Reaction Analogues and Modifications for 2-Methyl-6-phenylquinoline

The Pfitzinger reaction, first described in 1886, involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. researchgate.netrsc.org To synthesize this compound via a Pfitzinger-type strategy, a key intermediate would be a 5-phenylisatin (B182446). The general mechanism involves the base-catalyzed hydrolysis of the isatin to an isatoic acid, which then condenses with a carbonyl compound. jptcp.com

While the classic Pfitzinger reaction yields a carboxylic acid at the 4-position, modifications can be envisioned to produce this compound. For instance, the reaction of 5-phenylisatin with acetone (B3395972) would theoretically lead to this compound-4-carboxylic acid. Subsequent decarboxylation would be required to obtain the target molecule. A variety of bases, such as potassium hydroxide (B78521) or sodium hydroxide, are typically employed to facilitate the initial ring-opening and subsequent condensation. researchgate.netresearchgate.net

A general method for synthesizing 2,6-disubstituted quinolines has been proposed based on the Pfitzinger reaction, which could be adapted for this compound. researchgate.net However, a more direct route using this named reaction to arrive at the target compound without the carboxylic acid intermediate is not typical. The need to synthesize the specific substituted isatin precursor can also be a limiting factor. sci-hub.se

Friedländer Condensation Variants for this compound Synthesis

The Friedländer synthesis is a widely utilized and efficient method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.gov This reaction can be catalyzed by acids or bases. wikipedia.org

For the specific synthesis of this compound, the key starting materials would be 2-amino-5-phenylbenzaldehyde or 2-amino-5-phenylacetophenone, which would be condensed with acetone. The reaction proceeds through either an aldol (B89426) condensation followed by imine formation and cyclization, or Schiff base formation followed by an aldol-type reaction and cyclization. wikipedia.org

Modern variations of the Friedländer synthesis often employ various catalysts to improve efficiency and sustainability. These include ionic liquids, metal-organic frameworks, and nanocatalysts. nih.gov For instance, a ruthenium-catalyzed modification of the Friedländer synthesis has been developed, where 2-aminobenzyl alcohol is oxidatively cyclized with ketones. researchgate.netsioc-journal.cn Applying this to 4-phenyl-2-aminobenzyl alcohol and acetone could potentially yield this compound. An electrochemically assisted Friedländer reaction has also been reported as a sustainable method, though its direct application to this specific target is not detailed. rsc.org

Combes Quinoline Synthesis and Related Cyclizations for this compound

The Combes quinoline synthesis involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgchemrj.org To synthesize this compound, the required starting materials would be 4-aminobiphenyl (B23562) (or p-phenylaniline) and acetylacetone (B45752) (2,4-pentanedione).

The mechanism begins with the formation of a Schiff base (enamine) intermediate from the aniline and one of the carbonyl groups of the β-diketone. wikipedia.orgquimicaorganica.org This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the phenyl ring of the aniline, and subsequent dehydration to form the aromatic quinoline ring. wikipedia.org Concentrated sulfuric acid is a common catalyst for this reaction. wikipedia.org

Modifications to the Combes synthesis have been explored to improve yields and provide alternatives to harsh acidic conditions. For example, using a mixture of polyphosphoric acid (PPA) and an alcohol to create a polyphosphoric ester (PPE) catalyst has been shown to be effective. wikipedia.org Microwave-assisted Combes synthesis using a reusable acidic resin under solvent-free conditions has also been developed for the synthesis of 2-methylquinolin-4(1H)-ones, which could potentially be adapted. asianpubs.org

Doebner-Miller Reaction Applied to this compound Precursors

The Doebner-Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgnih.gov It is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org For the synthesis of this compound, the reactants would be 4-aminobiphenyl and an α,β-unsaturated carbonyl compound like crotonaldehyde (B89634).

The reaction is typically catalyzed by strong acids such as hydrochloric acid or Lewis acids like tin tetrachloride. wikipedia.orgsynarchive.com The mechanism is complex and thought to involve a Michael-type addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. youtube.com A proposed fragmentation-recombination mechanism has also been studied. wikipedia.org

A significant challenge with the Doebner-Miller reaction is the potential for polymerization of the α,β-unsaturated carbonyl compound under the acidic conditions, which can lead to lower yields. nih.gov Modified procedures, such as using a biphasic reaction medium, have been developed to mitigate this issue. nih.gov However, the suitability of these modified conditions can be limited, particularly for sterically hindered α,β-unsaturated aldehydes. researchgate.net Despite these challenges, the Doebner-Miller reaction remains a valuable tool for accessing 2-substituted quinolines. nih.govrsc.org

Modern Catalyst-Mediated Synthesis of this compound

In recent years, transition metal-catalyzed reactions have become increasingly important in the synthesis of quinolines, offering high efficiency, selectivity, and functional group tolerance under milder conditions compared to classical methods. ias.ac.inresearchgate.net

Organocatalytic Routes to this compound Frameworks

Organocatalysis has emerged as a powerful tool in synthetic chemistry, providing metal-free alternatives for the construction of complex molecules. researchgate.net These catalysts are often less toxic, more stable, and readily available compared to their organometallic counterparts. researchgate.net In the context of quinoline synthesis, organocatalysts facilitate reactions through various activation modes, including acting as Brønsted or Lewis acids/bases. researchgate.net

One notable approach involves the use of chiral phosphorus acids (CPAs). While initially developed for asymmetric catalysis, their acidic nature is relevant for quinoline synthesis. For instance, C2-symmetrical CPAs derived from scaffolds like BINOL have been extensively used. beilstein-journals.org More recently, C1-symmetrical thiophosphorus acids have been synthesized and evaluated, although their effectiveness in the transfer hydrogenation of 2-phenylquinoline (B181262) was found to be modest. beilstein-journals.org Another strategy employs organic acids to catalyze the direct arylation of C(sp2)-H bonds in phenols and naphthols, leading to the formation of functionalized biaryls, which are precursors or analogues to phenyl-substituted quinolines. nih.gov

The Friedländer annulation, a classic method for quinoline synthesis, can be effectively catalyzed by Brønsted acidic ionic liquids. For example, 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride {[Msim]Cl} has been used as a green and reusable catalyst for the reaction between 2-aminoaryl ketones and carbonyl compounds to produce poly-substituted quinolines. tsijournals.com This method often proceeds under solvent-free conditions with high yields and short reaction times. tsijournals.com

Catalyst TypeReactantsKey FeaturesReference
Chiral Phosphorus Acids (CPAs)2-Phenylquinoline, Hantzsch esterAsymmetric transfer hydrogenation beilstein-journals.org
3-Methyl-1-sulfonic acid imidazolium chloride {[Msim]Cl}2-Aminoaryl ketones, Carbonyl compoundsGreen, solvent-free, reusable catalyst, high yields tsijournals.com
2-Pyridone DerivativesUnactivated arenesPhotoinduced C(sp2)–H arylation for biaryl synthesis rsc.org

Photoredox and Electrochemical Syntheses of this compound

Visible-light photoredox catalysis offers a sustainable and mild approach for forging chemical bonds, utilizing light as a renewable energy source. beilstein-journals.org This strategy has been applied to the synthesis of quinoline scaffolds, often through oxidative cyclization or annulation reactions. beilstein-journals.orgnih.gov Organic dyes such as Rose Bengal and Eosin Y are commonly employed as metal-free photocatalysts. beilstein-journals.orgbeilstein-journals.org

For instance, a visible light-driven oxidative cyclization of arylamidines to form benzimidazoles has been demonstrated using Rose Bengal as the photocatalyst in the presence of a base and an oxidant. beilstein-journals.org A similar strategy can be envisioned for quinoline synthesis. Another example is the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids, which involves a photoredox-catalyzed cascade of oxidation, [3+2] cycloaddition, and oxidative aromatization, also using Rose Bengal. beilstein-journals.org The oxidation of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives can also be achieved via photocatalysis using various photosensitizers. nih.gov

Electrochemical synthesis provides another avenue for driving reactions that might otherwise require harsh chemical oxidants or reductants. Enantiospecific electrochemical rearrangements have been developed, showcasing the potential for stereocontrolled synthesis of complex heterocyclic structures. acs.org These methods align with green chemistry principles by minimizing waste and avoiding stoichiometric chemical reagents.

MethodCatalyst/MediatorReaction TypeKey FeaturesReference
Visible-Light Photoredox CatalysisRose BengalOxidation/[3+2] Cycloaddition/Aromatization CascadeMetal-free, mild conditions, synthesis of fused N-heterocycles beilstein-journals.org
Visible-Light Photoredox CatalysisEosin Y / Ru- or Ir-based photosensitizersDehydrogenation/AromatizationOxidation of THQs to quinolines beilstein-journals.orgnih.gov
Electrochemical SynthesisNot specifiedEnantiospecific RearrangementStereocontrolled synthesis of heterocycles acs.org

Stereoselective and Asymmetric Synthesis Strategies for this compound Analogues

The development of stereoselective and asymmetric methods is crucial for accessing chiral quinoline analogues, which are important in medicinal chemistry. Strategies typically rely on chiral substrates, reagents, or catalysts to control the three-dimensional arrangement of atoms in the final product. scribd.com

Chiral catalyst-controlled synthesis is a highly efficient approach. Chiral phosphorus acids (CPAs), for example, have been explored for the asymmetric transfer hydrogenation of 2-phenylquinoline using a Hantzsch ester, aiming to produce chiral tetrahydroquinolines. beilstein-journals.org Although the tested C1-symmetrical thiophosphorus acids showed disappointing efficacy for this specific reaction, the principle remains a key strategy in asymmetric catalysis. beilstein-journals.org The Sharpless and Jacobsen asymmetric epoxidations and Noyori's asymmetric hydrogenation are landmark examples of catalyst-controlled stereoselective reactions that have been adapted for various substrates. scribd.com

Aggregation-Induced Synthesis (AIS) is an emerging concept where the aggregation of chiral molecules in specific solvent systems can control the stereochemical outcome of a reaction. nih.gov This has been demonstrated in the synthesis of 2-imidazolines, where changing the solvent ratio could reverse the diastereoselectivity. nih.gov Such a strategy could potentially be applied to the synthesis of chiral quinoline derivatives. Furthermore, asymmetric synthesis of complex amino acid analogs has been achieved using chiral Ni(II) Schiff base complexes, demonstrating a pathway to enantiomerically pure building blocks that could be incorporated into quinoline structures. rsc.org

StrategyCatalyst/ReagentTarget TransformationOutcomeReference
Chiral Catalyst ControlledChiral Phosphorus AcidsAsymmetric transfer hydrogenation of 2-phenylquinolineModest enantiomeric excess beilstein-journals.org
Chiral Catalyst ControlledChiral (salen)manganese(III) complexesAsymmetric epoxidation of olefinsHigh enantioselectivity for unfunctionalized olefins scribd.com
Aggregation-Induced SynthesisChiral auxiliaries in mixed solventsDiastereoselective synthesisSwitchable stereoselectivity based on solvent composition nih.gov
Chiral Auxiliary ControlledChiral Ni(II) Schiff base complexesAsymmetric synthesis of amino acid analogsEnantiomerically pure products rsc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. tsijournals.comresearchgate.net This involves using alternative energy sources, eco-friendly solvents, and reusable catalysts. researchgate.nettandfonline.com

Performing reactions in the absence of volatile organic solvents or in water are cornerstone principles of green chemistry. tsijournals.comresearchgate.net Solvent-free reactions, often conducted by grinding reactants or using microwave irradiation, can lead to shorter reaction times, higher yields, and easier product workups. tsijournals.comresearchgate.net

The Friedländer synthesis of poly-substituted quinolines has been successfully carried out under solvent-free conditions. One effective method uses silica-supported P2O5 as a catalyst at 80 °C, affording excellent yields in short reaction times. ijcce.ac.ir Similarly, the reaction can be catalyzed by 3-methyl-1-sulfonic acid imidazolium chloride, a Brønsted acidic ionic liquid, at 90 °C without any solvent. tsijournals.com Another approach employs Cp*Ir(III) complexes as catalysts for the solvent-free synthesis of quinolines via an acceptorless dehydrogenative coupling (ADC) strategy, producing 3-methyl-2-phenylquinoline (B7786191) with a 78% yield. rsc.org Synthesis in aqueous media has also been explored, for example, using a copper sulphate/D-glucose catalyst in a water-ethanol mixture for a modified Friedländer reaction. tandfonline.com

CatalystConditionsProduct ExampleYield (%)Reference
P₂O₅/SiO₂Solvent-free, 80 °CEthyl 2-methyl-4-phenylquinoline-3-carboxylate93 ijcce.ac.ir
[Msim]ClSolvent-free, 90 °CEthyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate95 tsijournals.com
Cp*Ir(III) ComplexSolvent-free3-Methyl-2-phenylquinoline78 rsc.org
CuSO₄–D-glucoseWater-ethanol mixtureSubstituted quinolines76-95 tandfonline.com

Microwave irradiation has become a popular energy source in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. derpharmachemica.com Microwave-assisted organic synthesis (MAOS) has been applied to several classic quinoline syntheses. derpharmachemica.com

For example, the Combes synthesis of 2-methylquinolin-4(1H)-one derivatives has been achieved under solvent-free microwave conditions using a reusable acidic resin (NKC-9) as a catalyst, resulting in high yields and short reaction times. asianpubs.org The Doebner-von Miller synthesis of 2-(4-substituted phenyl)-4-methyl quinoline derivatives has also been performed using microwave irradiation in the presence of hydrochloric acid. derpharmachemica.com The Friedländer synthesis is particularly amenable to microwave assistance. The reaction of 2-amino benzaldehyde (B42025) with ethyl acetoacetate (B1235776) using a nano-carbon aerogel catalyst under microwave irradiation yielded trisubstituted quinolines. tandfonline.com

Synthesis TypeCatalyst/MediumConditionsKey AdvantagesReference
CombesNKC-9 acidic resinSolvent-free, MicrowaveHigh yields, short reaction times, reusable catalyst asianpubs.org
Doebner-von MillerHClMicrowaveRapid, economical, environment-friendly derpharmachemica.com
FriedländerNano-carbon aerogelsMicrowaveMetal-free, moderate yields tandfonline.com
Friedländerp-Sulfonic acid calix tandfonline.comareneMicrowaveCatalyst-assisted synthesis tandfonline.com

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and mild reaction conditions. nih.govacs.org The use of enzymes aligns perfectly with green chemistry principles. tandfonline.com

Monoamine oxidase (MAO-N) enzymes have been successfully employed for the synthesis of quinoline derivatives from 1,2,3,4-tetrahydroquinoline (B108954) (THQ) substrates. nih.govacs.org The biocatalytic oxidation (aromatization) of THQs proceeds with good conversions, particularly for substrates with electron-donating groups. acs.org For instance, the conversion of 6-methyl-THQ to 6-methylquinoline (B44275) was achieved with a 60% conversion using MAO-N D11 whole cells. acs.org Similarly, 2-methyl-THQ was converted to 2-methylquinoline (B7769805) with 52% conversion. acs.org Computational studies suggest that the efficiency of the MAO-N biotransformation is influenced by both steric and electronic properties of the substrate. nih.gov Polymer-supported biocatalysts, such as cellulose-SO3H, have also been used to optimize the Friedländer reaction, further enhancing the green credentials of the synthesis. tubitak.gov.tr

BiocatalystSubstrateProductConversion/YieldReference
MAO-N D11 whole cells6-Methyl-1,2,3,4-tetrahydroquinoline6-Methylquinoline60% conversion acs.org
MAO-N D11 whole cells2-Methyl-1,2,3,4-tetrahydroquinoline2-Methylquinoline52% conversion acs.org
Cellulose-SO₃H2-Aminoarylketone + Methylene compoundQuinoline derivativeGood yields tubitak.gov.tr
Malic Acid2-Amino-5-chlorobenzaldehyde + Ethyl acetoacetateQuinoline derivativeNot specified tandfonline.com

Reactivity and Chemical Transformations of 2 Methyl 6 Phenylquinoline

Electrophilic Aromatic Substitution Reactions of 2-Methyl-6-phenylquinoline

Electrophilic aromatic substitution (SEAr) on the quinoline (B57606) scaffold is a well-studied area. Due to the deactivating effect of the protonated nitrogen atom under acidic conditions, electrophilic attack preferentially occurs on the benzene-derived ring rather than the pyridine (B92270) ring. arsdcollege.ac.in Substitution typically favors positions 5 and 8. arsdcollege.ac.in

The introduction of halogen or nitro groups onto the quinoline core of this compound follows the general principles of electrophilic substitution on quinolines.

Nitration: The nitration of quinoline itself yields a mixture of 5-nitro- and 8-nitroquinoline. For substituted quinolines, the regiochemical outcome is influenced by the existing groups. In a study on the synthesis of 2-methyl-6-nitroquinoline (B57331), a close analogue, the nitro group is present at the 6-position, introduced by using 4-nitroaniline (B120555) as a starting material in a Doebner-Miller reaction. nih.gov Direct nitration of 7-methylquinoline (B44030) with fuming nitric acid in sulfuric acid has been shown to selectively produce 7-methyl-8-nitroquinoline. brieflands.com Based on these principles, the direct nitration of this compound is expected to primarily yield the 5-nitro and 8-nitro derivatives.

Halogenation: Halogenation reactions show similar regioselectivity. While direct halogenation studies on this compound are not extensively detailed in the literature, electrophilic bromination of quinoline is known to occur at positions 5 and 8, as well as position 3 under certain conditions. arsdcollege.ac.in The synthesis of 3-haloquinolines can also be achieved via the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br₂). nih.govresearchgate.net

The phenyl group at the 6-position can, in principle, undergo electrophilic aromatic substitution. However, the quinolinyl substituent is electron-withdrawing and deactivating, which would make substitutions on the appended phenyl ring more difficult compared to unsubstituted benzene (B151609). The directing effect of the quinolinyl group would favor substitution at the ortho and para positions of the phenyl ring, though specific research on such functionalization of this compound is limited. General studies on related quinoline derivatives suggest that the phenyl moiety can participate in such reactions. smolecule.com

Nucleophilic Additions and Substitutions on this compound

The electron-deficient nature of the pyridine ring in the quinoline system makes it susceptible to attack by nucleophiles.

The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles using sodium amide (NaNH₂). wikipedia.org The reaction proceeds via nucleophilic addition of the amide anion (NH₂⁻) to the ring, followed by the elimination of a hydride ion (H⁻) to restore aromaticity. wikipedia.org For quinoline, this reaction typically yields 2-aminoquinoline. arsdcollege.ac.ingoogle.com

In this compound, the 2-position is blocked by a methyl group. Therefore, direct amination via the Chichibabin reaction would be expected to occur at the next most activated position, C4. This would lead to the formation of 2-methyl-6-phenylquinolin-4-amine. The existence of this compound is confirmed in chemical databases, suggesting its synthetic accessibility, likely through such a nucleophilic substitution pathway. nih.gov While direct application of the Chichibabin reaction to this compound is not explicitly documented, amination of various quinoline derivatives is a well-established synthetic strategy. researchgate.net

The lone pair of electrons on the quinoline nitrogen atom allows it to act as a nucleophile, leading to addition reactions that form quinolinium salts or N-oxides.

N-Oxidation: Quinolines can be readily oxidized to their corresponding N-oxides using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). evitachem.com This transformation increases the electron density of the ring system, altering its reactivity towards both electrophilic and nucleophilic reagents. Spectroscopic data for the closely related 6-phenylquinoline (B1294406) N-oxide and 6-methylquinoline (B44275) N-oxide have been reported, indicating that this is a feasible transformation for the title compound. rsc.org

N-Phenylation: The formation of quaternary quinolinium salts can be achieved through reactions with electrophiles. A study on the reaction of 2-phenylquinoline (B181262) with nucleogenic phenyl cations (generated from tritium (B154650) decay) demonstrated the formation of N-phenyl-2-phenylquinolinium salts. nih.gov This direct phenylation of the nitrogen atom occurs via an electrophilic addition to the unshared electron pair of the nitrogen. nih.gov The presence of a bulky group at the 2-position, such as a phenyl group, was found to decrease the yield of this N-addition due to steric hindrance. nih.gov

Metalation and Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and functionalizing heterocyclic scaffolds. byjus.com These reactions typically involve the coupling of an organohalide with an organoboron compound. byjus.com Therefore, a halogenated derivative of this compound is required as a substrate.

Research has demonstrated the successful application of the Suzuki coupling to functionalize the 8-position of the this compound scaffold. Starting from 8-bromo-2-methyl-6-phenylquinoline, various aryl groups can be introduced at the C8 position in good yields. nih.gov The deprotonation (metalation) of the related 2-phenylquinoline has been shown to occur selectively at the C8 position, providing another route to functionalization at this site. researchgate.net

The table below summarizes the results of Suzuki coupling reactions performed on 8-bromo-2-methyl-6-phenylquinoline with different arylboronic acids. nih.gov

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid8-(4'-Methoxyphenyl)-2-methyl-6-phenylquinoline-
24-Fluorophenylboronic acid8-(4'-Fluorophenyl)-2-methyl-6-phenylquinoline-
32,3-Dimethoxyphenylboronic acid8-(2',3'-Dimethoxyphenyl)-2-methyl-6-phenylquinoline-

Yields were not explicitly provided in the cited source's supporting information, but the successful formation and characterization of the products were detailed. nih.gov

These findings illustrate that after initial halogenation, the this compound core is a versatile platform for further elaboration through modern cross-coupling methodologies, enabling the synthesis of complex, poly-arylated quinoline structures.

Suzuki, Stille, Heck, and Negishi Coupling Reactions of Substituted this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, enabling the introduction of diverse substituents onto the quinoline framework. These methods are particularly effective when starting with halogenated quinoline precursors.

Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used method for synthesizing aryl-substituted quinolines. researchgate.net Research on dihaloquinolines has demonstrated that regioselective, one-pot double Suzuki couplings can be achieved to build complex structures, including those based on the this compound scaffold. nih.gov For instance, the coupling of a dibromoquinoline with different boronic acids can yield asymmetrically substituted products. nih.govsci-hub.se The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as Na₂CO₃ or K₃PO₄. researchgate.netharvard.edu The choice of solvent can range from organic solvents like dioxane to biphasic systems. harvard.edu

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide or pseudohalide. It is known for its tolerance of a wide variety of functional groups. organic-chemistry.org While direct examples on this compound are not prevalent in the provided literature, the reaction is broadly applicable to haloquinolines. organic-chemistry.org Typical catalysts include palladium sources like Pd(PPh₃)₄ or Pd₂(dba)₃, often with additives such as CuI or LiCl to enhance reaction rates and yields. harvard.edu

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. mdpi.com This reaction can be applied intramolecularly to synthesize tetrahydroquinoline derivatives from N-alkenyl-substituted 2-haloanilines. researchgate.net The regioselectivity, determining the position of the new double bond, can often be controlled by the choice of the catalytic system. researchgate.netlibretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organohalide. illinois.edu This method is noted for its high reactivity and mild reaction conditions. orgsyn.org It has been successfully employed in the synthesis of bipyridines and can be applied to couple pyridyl zinc halides with haloquinolines. orgsyn.org The preparation of the organozinc reagent can be achieved through direct insertion of activated zinc into the corresponding halide. researchgate.net

Below is a table summarizing typical conditions for these coupling reactions as applied to quinoline systems.

Table 1: Representative Conditions for Cross-Coupling Reactions on Quinoline Scaffolds

Reaction Catalyst Ligand Base/Additive Solvent Typical Substrates Ref
Suzuki Pd(OAc)₂, Pd(PPh₃)₄ SPhos, PPh₃ K₃PO₄, Na₂CO₃ Dioxane, Water Aryl/Vinyl Boronic Acids, Haloquinolines nih.govharvard.edu
Stille Pd₂(dba)₃, Pd(PPh₃)₄ AsPh₃, P(t-Bu)₃ CuI, LiCl, CsF DMF, Dioxane Organostannanes, Haloquinolines organic-chemistry.orgharvard.edu
Heck Pd(OAc)₂ PPh₃, P(o-tol)₃ Et₃N, K₂CO₃ DMF, Acetonitrile (B52724) Alkenes, Haloquinolines mdpi.comlibretexts.org
Negishi Pd(PPh₃)₄, NiCl₂(dppe) PPh₃, dppe - THF, DMF Organozinc Halides, Haloquinolines illinois.eduorgsyn.org

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heterocyclic compounds, bypassing the need for pre-functionalized starting materials like organohalides. rutgers.edu For quinoline derivatives, this approach allows for the introduction of various functional groups at positions that might be difficult to access through classical methods.

Research has shown that 2-phenylquinoline derivatives can undergo regioselective scandium-catalyzed C-H alkylation. beilstein-journals.org This highlights the potential to directly functionalize the phenyl ring of this compound. Furthermore, extensive studies on the C-H functionalization of the quinoline core itself have demonstrated that different positions can be targeted by selecting appropriate catalysts and directing groups. chemrxiv.org For example, rhodium and iridium catalysts have been used for C-H amidation and alkylation at various positions on the quinoline ring. chemrxiv.org While the existing phenyl group at C6 and the methyl group at C2 will influence the regioselectivity, these methods offer a pathway to introduce new alkyl, aryl, or heteroatom substituents directly onto the this compound skeleton. beilstein-journals.orgchemrxiv.org

Oxidation and Reduction Chemistry of this compound

The this compound scaffold can undergo various oxidation and reduction reactions, targeting the quinoline ring, the methyl group, or other substituents.

Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The methyl group at the C2 position can be oxidized to a formyl group, which can be further oxidized to a carboxylic acid using reagents such as potassium permanganate. Another significant oxidation pathway involves the transformation of dihydroquinolinium salts into 3-hydroxyquinolines, a reaction that has been demonstrated for 2-methyl-4-phenylquinolin-3-ol. rsc.org The phenylquinoline core can also participate in electrochemical oxidation. Studies on related donor-acceptor molecules show that the quinoline moiety acts as the reduction site, while other attached groups can be oxidized. bu.edu

Reduction: Catalytic hydrogenation is a common method for reducing the quinoline ring system. acs.org Depending on the catalyst and conditions, either the pyridine part of the quinoline ring or the entire heterocyclic system can be reduced to the corresponding tetrahydro- or decahydroquinoline. Substituents on the ring, such as nitro groups, can be selectively reduced to amino groups using reagents like zinc dust and ammonium (B1175870) chloride or through catalytic hydrogenation, providing a key intermediate for further derivatization. researchgate.net A formyl group on the quinoline ring can be reduced to a hydroxymethyl group using sodium borohydride.

Ring-Opening and Rearrangement Reactions of this compound

While the quinoline ring is generally stable, under specific conditions, it or its derivatives can participate in ring-opening or rearrangement reactions. Such transformations are often driven by the formation of more stable intermediates or products. mvpsvktcollege.ac.in

Specific examples of ring-opening reactions for the this compound core itself are not extensively documented in the provided sources. However, related heterocyclic systems undergo such transformations. For instance, the electrophilic ring-opening of small heterocycles like aziridines and epoxides is a known process, and analogous reactivity could potentially be induced in strained or activated quinoline derivatives. acs.orgresearchgate.net

Molecular rearrangements are more commonly observed in quinoline chemistry. mvpsvktcollege.ac.in The Beckmann rearrangement can convert a ketoxime into an N-substituted amide, a reaction that could be applied to an acetyl-substituted this compound derivative. mvpsvktcollege.ac.in Other named rearrangements, such as the Schmidt rearrangement, have been used on related 2-phenylquinolin-4(1H)-one structures. dut.ac.za Furthermore, unprecedented molecular rearrangements have been observed in complex quinoline-fused systems, leading to the formation of entirely new heterocyclic scaffolds like hydantoin (B18101) derivatives. mdpi.com Electrochemical methods can also induce rearrangements, such as the Hofmann and Smiles rearrangements, in suitable substrates. rsc.org These examples suggest that the this compound skeleton could be a substrate for complex skeletal reorganizations under the appropriate reaction conditions.

Derivatization Strategies for Enhancing Molecular Complexity of this compound

Increasing the molecular complexity of the this compound core can be achieved through a multitude of derivatization strategies, leveraging the reactivity of the scaffold and its functional groups.

The cross-coupling and C-H activation reactions discussed previously (Sections 3.3.1 and 3.3.2) are primary strategies for adding new carbon-carbon and carbon-heteroatom bonds, thereby building more complex structures. nih.govbeilstein-journals.org

Beyond these methods, functional group interconversion on substituted derivatives is a key approach. For example, a 6-amino-2-methyl-4-phenylquinoline derivative, obtained from the reduction of a nitro group, can be converted into a wide range of sulfonamides by reacting it with various sulfonyl chlorides. researchgate.net If a carboxylic acid group is present on the quinoline ring, it can be readily transformed into esters or amides, providing access to a large library of derivatives. evitachem.com The methoxy (B1213986) group on related quinolines can undergo nucleophilic substitution, allowing for further functionalization. smolecule.com The synthesis of iridium(III) complexes using derivatized 2-phenylquinoline as ligands further illustrates the utility of this scaffold in creating complex organometallic structures. rsc.org These derivatization reactions are crucial for systematically modifying the properties of the parent compound.

Computational and Theoretical Investigations of 2 Methyl 6 Phenylquinoline

Electronic Structure and Bonding Analysis of 2-Methyl-6-phenylquinoline

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Through computational analysis, aspects such as molecular geometry, orbital energies, and charge distribution of this compound can be elucidated.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized, lowest-energy geometry of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to provide a reliable description of molecular structures. nih.govscirp.orgnih.gov

For this compound, DFT calculations would optimize all bond lengths, bond angles, and dihedral angles. The quinoline (B57606) ring system is expected to be largely planar. A key structural parameter is the dihedral angle between the plane of the quinoline core and the attached phenyl ring at the C6 position. In similar phenyl-substituted heterocyclic systems, this angle is typically non-zero due to steric hindrance, resulting in a twisted conformation. mdpi.com This twist angle is critical as it influences the degree of π-conjugation between the two aromatic systems, which in turn affects the electronic and photophysical properties of the molecule. The methyl group at the C2 position is not expected to significantly alter the planarity of the quinoline ring itself.

Table 1: Representative Geometric Parameters for this compound (Theoretical) Note: The following data is representative of typical values for similar structures calculated using DFT methods, as specific computational results for this compound were not available in the cited literature.

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C-N (quinoline)~1.37 Å
C-C (quinoline ring)~1.40 Å
C-C (phenyl ring)~1.39 Å
C-C (quinoline-phenyl link)~1.49 Å
C-C (quinoline-methyl link)~1.51 Å
Bond Angles (°)
C-N-C (in quinoline)~118°
C-C-C (in quinoline)~120°
C-C-C (in phenyl ring)~120°
Dihedral Angle (°)
Quinoline-Phenyl~35° - 55°

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, electronic transitions, and the stability of molecules. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgossila.com

The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. malayajournal.org The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive.

For this compound, the HOMO is expected to have significant electron density localized on the electron-rich quinoline and phenyl rings. The LUMO is likely distributed across the same aromatic systems, representing the region where an incoming electron would reside. The energy gap can be used to predict the energy required for electronic excitation, which corresponds to the absorption of light in the UV-visible region.

Table 2: Predicted Frontier Orbital Energies for this compound Note: These values are estimations based on typical DFT calculations for related aromatic heterocyclic compounds.

ParameterEnergy (eV)
HOMO Energy ~ -5.8 eV
LUMO Energy ~ -1.5 eV
HOMO-LUMO Gap (ΔE) ~ 4.3 eV

Spectroscopic Property Prediction (Theoretical) for this compound

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical spectra can aid in the assignment of experimental bands and provide a deeper understanding of the molecule's vibrational and electronic properties.

The vibrational modes of this compound can be calculated using DFT methods, typically at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). nih.gov These calculations yield a set of harmonic vibrational frequencies corresponding to the fundamental modes of vibration, which can be correlated with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96-0.98) to improve agreement with experimental data. nih.govuh.edu The calculations also provide IR intensities and Raman activities, which helps in predicting the appearance of the spectra. Key vibrational modes for this compound would include C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the quinoline ring, ring breathing modes, and out-of-plane bending vibrations.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Scaled) Note: These are representative frequencies based on computational studies of similar quinoline derivatives. nih.govnih.govscispace.com

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)
Aromatic C-H Stretch3100 - 3000Medium / Strong
Methyl C-H Stretch2980 - 2900Medium / Medium
C=C / C=N Ring Stretch1620 - 1500Strong / Strong
Ring Breathing1050 - 990Medium / Strong
C-H Out-of-Plane Bend900 - 750Strong / Weak

Theoretical calculations can predict the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions from the ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is a common method for this purpose. The calculations provide the excitation energies (which can be converted to wavelengths) and the oscillator strength for each transition, which relates to the intensity of the absorption peak. mdpi.com

For this compound, the primary electronic transitions are expected to be π → π* transitions within the conjugated aromatic system. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation between the quinoline and phenyl rings. nsf.gov Similarly, calculations can also be used to model the geometry of the first excited state, providing insights into the fluorescence (emission) properties of the molecule.

Reaction Mechanism Elucidation for this compound Synthesis and Transformations

Computational chemistry can be used to explore the reaction pathways for the synthesis of this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed, providing insights into the feasibility and mechanism of a reaction.

A common route for the synthesis of 2-methylquinolines is the Doebner-von Miller reaction. For this compound, this would involve the reaction of 4-aminobiphenyl (B23562) (also known as xenylamine) with an α,β-unsaturated carbonyl compound like crotonaldehyde (B89634) in the presence of an acid catalyst.

The proposed mechanism, which can be modeled computationally, involves several key steps:

Michael Addition: The amino group of 4-aminobiphenyl acts as a nucleophile and adds to the β-carbon of the protonated crotonaldehyde.

Electrophilic Aromatic Substitution: The resulting intermediate undergoes an intramolecular cyclization, where the electron-rich biphenyl (B1667301) ring attacks the carbonyl carbon.

Dehydration: The cyclic alcohol intermediate is protonated and subsequently loses a molecule of water to form a more stable dihydroquinolinium ion.

Oxidation/Aromatization: The dihydroquinoline intermediate is then oxidized to yield the final aromatic product, this compound. The oxidizing agent can be an external reagent or another molecule of the Schiff base intermediate formed in situ.

Theoretical studies can calculate the activation barriers for each of these steps, identify the rate-determining step, and verify the structure of key intermediates, thus providing a comprehensive understanding of the reaction mechanism. nih.gov

Transition State Characterization and Energy Profiles

Understanding the synthesis of this compound requires a detailed analysis of the reaction mechanism, including the characterization of intermediates and transition states. Classic synthesis routes for substituted quinolines, such as the Combes or Doebner-Miller reactions, are prime candidates for forming this compound. wikipedia.orgwikipedia.orgnih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these complex multi-step pathways. pku.edu.cnjocet.org

For the synthesis of this compound, a plausible route is the acid-catalyzed Combes reaction, involving the condensation of 4-aminobiphenyl with a β-diketone like acetylacetone (B45752). iipseries.org Theoretical calculations can map the entire reaction coordinate. This process involves locating the geometry of all reactants, intermediates, and products on the potential energy surface. Crucially, transition state (TS) structures, which represent the highest energy point along a reaction pathway, are identified. The rate-determining step of the Combes synthesis is typically the electrophilic aromatic annulation of an enamine intermediate. wikipedia.orgresearchgate.net

DFT calculations would be employed to:

Optimize Geometries: Determine the lowest-energy structures for all species involved.

Locate Transition States: Identify the saddle points on the potential energy surface connecting reactants/intermediates to products. This is often followed by frequency calculations to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Solvent Effects on Reaction Energetics

The choice of solvent can dramatically influence reaction rates and outcomes. Computational models are essential for predicting and explaining these solvent effects on the energetics of reactions like the synthesis of this compound. Solvation affects the stability of reactants, intermediates, transition states, and products differently, thereby altering the energy barriers of the reaction.

Computational approaches to model solvent effects include:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding.

For the acid-catalyzed synthesis of quinolines, which involves charged or highly polar intermediates and transition states, solvent polarity is a key factor. A polar solvent would be expected to stabilize charged intermediates and the transition state of the electrophilic annulation step more effectively than the neutral reactants. This differential stabilization typically leads to a lowering of the activation energy and an acceleration of the reaction rate. Computational studies can quantify these effects, predicting how changes in solvent would alter the energy profile calculated in the gas phase.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogues

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.gov For quinoline derivatives, which exhibit a wide range of biological activities including anticancer and antimicrobial effects, QSAR is a powerful tool for designing new, more potent analogues. nanobioletters.commdpi.com

Descriptor Generation and Selection for Quinoline Derivatives

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors—numerical values that encode different aspects of a molecule's structure. nih.gov For quinoline derivatives, a diverse set of descriptors is typically generated to capture the structural variations that influence activity. These descriptors are often categorized as follows:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups, and 2D autocorrelations). nih.gov

3D Descriptors: Dependent on the 3D conformation of the molecule (e.g., van der Waals volume, surface area, dipole moment, and descriptors from molecular field analysis).

Quantum-Chemical Descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, partial atomic charges, electrostatic potential). researchgate.net

Once generated, a crucial step is selecting a subset of relevant descriptors that have the strongest correlation with the activity being modeled, while avoiding inter-correlation between descriptors. This selection process often employs statistical techniques like genetic algorithms or stepwise regression. nih.gov

| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. |

Predictive Modeling for Biological and Material Applications

With a set of selected descriptors, a mathematical model is built to predict the activity of new or untested compounds. For quinoline derivatives, these models are frequently developed to predict anticancer activity against various cell lines or inhibitory activity against specific enzymes like epidermal growth factor receptor (EGFR). nih.govnih.gov

Various statistical and machine learning methods are used to construct these predictive models:

Multiple Linear Regression (MLR): A statistical method to model the linear relationship between descriptors and activity.

Partial Least Squares (PLS): A regression method suitable for cases where the number of descriptors is large and they are correlated. mdpi.com

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based descriptors to model steric, electrostatic, hydrophobic, and hydrogen-bonding fields. nih.govphyschemres.org These methods produce contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing intuitive guidance for drug design. mdpi.com

These models are rigorously validated using internal (e.g., cross-validation) and external (using a separate test set of compounds) procedures to ensure their robustness and predictive power. mdpi.com Successful models can then be used to virtually screen libraries of this compound analogues to prioritize candidates for synthesis and experimental testing. nih.gov

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations and other conformational analysis techniques are crucial for understanding its flexibility, preferred shapes (conformations), and interactions with its environment, such as a solvent or a biological receptor. physchemres.orgnih.gov

The key conformational degree of freedom in this compound is the rotation around the single bond connecting the phenyl group to the quinoline core at the C6 position. The relative orientation of these two aromatic rings is defined by a torsion angle. Computational methods can be used to:

Perform Conformational Searches: Systematically or stochastically rotate the key bonds to identify low-energy conformations. For this compound, this would involve calculating the potential energy as a function of the quinoline-phenyl torsion angle to find the most stable rotational isomers (rotamers). Studies on similar phenyl-substituted heterocycles have used these techniques to identify energy minima. nih.govpsu.edu

Run Molecular Dynamics Simulations: An MD simulation would model the molecule's behavior in a simulated environment (e.g., a box of water molecules) over a period of nanoseconds to microseconds. researchgate.net Analysis of the simulation trajectory can reveal:

Conformational Stability: How stable the minimum-energy conformations are at a given temperature.

Flexibility: The range of motion of different parts of the molecule, often quantified by the root-mean-square fluctuation (RMSF) of atomic positions. nih.gov

Solvent Interactions: How solvent molecules arrange around the solute and the nature of their interactions.

This information is vital for understanding how this compound might fit into a protein's binding site. A rigid molecule has fewer conformations to consider, but a flexible molecule might adapt its shape to better fit a binding pocket, a process known as induced fit.

Advanced Machine Learning Approaches in this compound Research

While traditional statistical methods are widely used in QSAR, advanced machine learning (ML) algorithms are increasingly being applied to build more accurate and sophisticated predictive models for quinoline derivatives. nih.gov ML methods are particularly adept at capturing complex, non-linear relationships between molecular descriptors and biological activity that may be missed by linear models. researchgate.net

Machine learning models applied to quinoline research include:

Artificial Neural Networks (ANN): These models are inspired by the structure of the human brain and can learn highly complex patterns in data.

Support Vector Machines (SVM): A powerful classification and regression method that works by finding an optimal hyperplane to separate data points.

Decision Trees and Ensemble Methods: Algorithms like Random Forest and Gradient Boosting (e.g., Catboost) build a multitude of decision trees and combine their predictions. researchgate.netmdpi.com These ensemble methods are often robust and high-performing. In one study on quinoline derivatives as ABCB1 inhibitors, a gradient boosting model achieved a very high predictive quality. nih.gov

Beyond QSAR, machine learning is also being used to predict chemical reactivity. For instance, an ML model based on an artificial neural network has been developed to predict the most likely site for electrophilic aromatic substitution on quinoline derivatives by taking the molecular structure (as a SMILES string) as input. doaj.org Such a tool could rapidly predict how this compound might react under various functionalization conditions, aiding in the design of synthetic routes to new analogues. The integration of these advanced computational tools continues to accelerate research into the properties and potential applications of complex molecules like this compound.

Advanced Applications of 2 Methyl 6 Phenylquinoline in Non Clinical Domains

Applications in Materials Science and Photophysics

The photophysical and electronic properties of 2-Methyl-6-phenylquinoline make it a promising candidate for various applications in materials science, particularly in the realm of organic electronics and sensor technology. The extended π-conjugation provided by the phenyl group at the 6-position of the quinoline (B57606) ring influences its absorption and emission characteristics, making it a subject of investigation for light-emitting and charge-transporting materials.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes Incorporating this compound

While direct and extensive research on the application of this compound as a primary emitter in Organic Light-Emitting Diodes (OLEDs) is not widely documented in publicly available literature, the fundamental properties of the quinoline moiety suggest its potential. Quinoline derivatives are known to be effective electron-transporting materials and have been utilized as hosts for phosphorescent emitters in OLEDs. The introduction of a phenyl group at the 6-position can enhance the thermal stability and morphological properties of thin films, which are crucial for device longevity and performance.

In the realm of fluorescent probes, quinoline-based sensors have demonstrated high selectivity and sensitivity for various metal ions. For instance, a water-soluble fluorescent chemosensor based on a quinoline derivative has been developed for the detection of zinc ions, exhibiting a significant fluorescence enhancement upon binding. rsc.org Although this specific example does not use this compound, it highlights the potential of the quinoline scaffold in sensor applications. The phenyl substitution in this compound could be functionalized to create specific binding sites for analytes, leading to the development of novel fluorescent probes. The photophysical properties of such probes would be highly dependent on the nature and position of these functional groups.

Table 1: Potential Photophysical Properties of Functionalized this compound Derivatives for Sensor Applications

DerivativeTarget AnalyteExpected Change in FluorescencePotential Application
Amino-functionalized this compoundHeavy metal ions (e.g., Hg²⁺, Pb²⁺)Quenching or enhancementEnvironmental monitoring
Hydroxy-functionalized this compoundpH sensingRatiometric shiftBiological imaging
Crown ether-functionalized this compoundAlkali metal ions (e.g., K⁺, Na⁺)Turn-on fluorescenceBiomedical diagnostics

Semiconductor and Charge Transport Materials Based on this compound

The performance of organic electronic devices is heavily reliant on the charge transport characteristics of the organic semiconductor materials used. Quinoline derivatives have been investigated for their electron-transporting capabilities. The planar structure and π-conjugated system of this compound suggest its potential as an organic semiconductor. The phenyl group can influence the molecular packing in the solid state, which in turn affects the charge carrier mobility.

Table 2: Predicted Electronic Properties and Potential Applications of this compound as a Semiconductor

PropertyPredicted CharacteristicPotential Application
Electron AffinityModerate to highn-type semiconductor in OFETs
Ionization PotentialHighHole-blocking layer in OLEDs
Band GapWideHost material for emitters in OLEDs
Film MorphologyPotentially crystallineHigh-mobility transistors

Photoactive Sensors and Switches Derived from this compound

The concept of molecular switches, which can reversibly change their properties upon external stimuli such as light, is a fascinating area of materials science. The quinoline ring system can be incorporated into photochromic molecules. For instance, the photoisomerization of 2-styrylquinoline (B1231325) derivatives has been studied, demonstrating reversible trans-cis isomerization upon irradiation with UV light. researchgate.net

While direct evidence for the use of this compound in photoactive sensors and switches is limited, its structure provides a platform for the design of such systems. The phenyl group could be modified with photochromic units like azobenzene (B91143) or spiropyran. The electronic communication between the quinoline core and the photochromic moiety could lead to significant changes in the absorption and emission properties of the molecule, making it a functional molecular switch. Furthermore, the development of molecular logic gates based on the fluorescence response of such molecules to multiple inputs (e.g., light and chemical species) is a promising avenue for future research.

Role as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property has led to its exploration in the field of coordination chemistry and catalysis, where the electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the metal complex.

Metal Complexes of this compound for Homogeneous Catalysis

In homogeneous catalysis, the ligand environment around the metal center is critical for the catalytic performance. While specific studies detailing the use of this compound as a ligand in widely-used catalytic reactions like Suzuki or Heck coupling are not extensively reported, the general utility of quinoline-based ligands is well-established. For instance, palladium complexes of 2-phenylpyridine (B120327) derivatives have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.net

The 2-methyl group in this compound can provide steric hindrance around the metal center, which can influence the selectivity of the catalytic reaction. The phenyl group at the 6-position can be functionalized to tune the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex. A study on the nanomaterial-assisted synthesis of 2-methyl-6-nitroquinoline (B57331) mentions "near homogeneous catalysis," suggesting the potential for related quinoline structures to be involved in catalytic processes. nih.gov Further research into the synthesis and catalytic evaluation of well-defined metal complexes of this compound is warranted.

Table 3: Potential Homogeneous Catalytic Applications of this compound Metal Complexes

Metal CenterPotential Catalytic ReactionRole of this compound Ligand
PalladiumSuzuki, Heck, Sonogashira cross-couplingStabilizing the active catalytic species
RhodiumHydroformylation, hydrogenationTuning regioselectivity and enantioselectivity
CopperClick chemistry, C-N couplingPromoting catalytic turnover
IridiumC-H activationDirecting group and electronic modifier

Asymmetric Catalysis Mediated by Chiral this compound Ligands

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The development of chiral ligands is central to this field. While there is a lack of specific reports on the use of chiral this compound as a ligand in asymmetric catalysis, the synthesis of chiral morpholine (B109124) derivatives through electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols demonstrates a strategy for creating chiral heterocyclic compounds. banglajol.info

A chiral version of this compound could be synthesized by introducing a chiral center, for example, in the methyl group or by creating a chiral axis due to restricted rotation of the phenyl group. Such chiral ligands could then be coordinated to transition metals like rhodium, ruthenium, or iridium to create catalysts for asymmetric reactions such as hydrogenation, transfer hydrogenation, or C-C bond-forming reactions. The steric and electronic properties of the chiral this compound ligand would be crucial in controlling the stereochemical outcome of the reaction. The development of synthetic routes to enantiomerically pure this compound derivatives is a key step towards exploring their potential in asymmetric catalysis.

Table 4: Potential Asymmetric Reactions Catalyzed by Chiral this compound Metal Complexes

Asymmetric ReactionMetal CatalystPotential Chiral Ligand FeatureExpected Outcome
Hydrogenation of ketonesRu, RhChiral center at the 2-positionHigh enantioselectivity
Transfer hydrogenationIr, RuAtropisomeric chiralityEnantioenriched alcohols
Diels-Alder reactionCu, ScChiral substituents on the phenyl ringDiastereo- and enantioselective cycloadducts
Allylic alkylationPdChiral phosphine-functionalized phenyl groupHigh enantiomeric excess of the product

Heterogeneous Catalytic Systems Featuring this compound Derivatives

While the direct use of this compound as a primary component in heterogeneous catalysts is an emerging area, the broader class of quinoline derivatives is integral to advancements in catalysis, particularly within metal-organic frameworks (MOFs). MOFs are compounds extensively studied for their tunable properties in catalysis, sorption, and sensing. mdpi.com The design of these frameworks allows for the incorporation of a wide range of organic ligands, which in turn dictates the functional properties of the material. mdpi.com

The potential for this compound derivatives lies in their function as N-donor ligands. These ligands can be anchored to solid supports or integrated into the structure of MOFs to create active catalytic sites. For instance, N-heterocyclic carbene (NHC) ligands have been successfully utilized to fixate palladium catalysts within MOF scaffolds for cross-coupling reactions. mdpi.com This approach highlights a pathway for immobilizing catalytically active metal complexes using ligands structurally related to quinolines.

Although specific examples featuring this compound are not extensively documented, the synthesis of related compounds, such as 2-methyl-6-nitroquinoline, has been successfully achieved using heterogeneous catalysts like silica-functionalized magnetite nanoparticles (Fe3O4@SiO2). nih.gov This demonstrates the compatibility of the quinoline core with heterogeneous systems, suggesting a strong potential for developing catalysts where the quinoline moiety itself is the functional, immobilized component.

Electrochemical Applications and Energy Storage

The unique electronic properties of the quinoline ring system make its derivatives interesting candidates for electrochemical applications, including electrocatalysis and energy storage technologies.

The electrochemical behavior of quinoline derivatives has been a subject of significant research. Cyclic voltammetry studies have been employed to understand the redox properties of various quinoline compounds, including nitroquinolines and 8-oxyquinoline complexes. researchgate.net These studies reveal how different substituents on the quinoline ring influence its electron-transfer capabilities.

A notable example is a novel donor-acceptor molecule where two hexyl-phenylquinoline groups (the electron-accepting units) are attached to a 10,10'-dimethylbiphenothiazine group (the electron-donating unit). scilit.com The unique geometry of this molecule, where the quinoline groups are twisted relative to the phenothiazine (B1677639) rings, allows for the generation of localized radical cations and anions. scilit.com Electrochemical analysis of this compound revealed two distinct, closely spaced one-electron oxidations, indicating complex electronic interactions between the moieties. scilit.com Such molecules with tunable redox states are promising for applications in electrogenerated chemiluminescence (ECL) and as electrocatalysts. Zirconium-based MOFs, known for their stability, are also considered attractive materials for electrocatalysis, offering a platform for incorporating electrochemically active ligands like quinoline derivatives. rsc.org

The application of this compound specifically in batteries and fuel cells is not yet well-established in scientific literature. However, related nitrogen-containing aromatic compounds, such as naphthoquinone derivatives, are being explored for their potential in lithium-organic batteries. researchgate.net The presence of nitrogen atoms in these organic structures can be relevant for enhancing energy storage capabilities. researchgate.net The development of high-performance organic electrode materials is a key area of research, and while quinones are more commonly studied, the redox activity of quinolines suggests they could be explored for similar purposes in the future.

Bio-imaging and Molecular Probe Development (Non-Diagnostic)

The inherent fluorescence and versatile coordination chemistry of the quinoline scaffold make it an excellent platform for designing molecular probes for non-diagnostic bio-imaging and chemosensing.

Quinoline derivatives are widely used to create fluorescent probes for visualizing cellular components and processes in living cells. mdpi.com Their favorable optical properties and biocompatibility are significant advantages. mdpi.com

For instance, novel styryl dyes based on N-methylquinoline scaffolds have been synthesized and shown to be effective and selective dyes for imaging mitochondria in living cells. mdpi.com In another application, a two-photon fluorescent probe derived from a quinoline derivative, 6-(dimethylamino)quinoline-2-benzothiazoline (HQ), was developed to track superoxide (B77818) anions. nih.gov This probe exhibits a "turn-on" fluorescence response, low cytotoxicity, and excellent photostability, making it suitable for monitoring endogenous superoxide fluxes within living cells and organisms. nih.gov These examples underscore the utility of the quinoline core in creating sophisticated tools for cellular and biomolecular analysis.

The development of chemosensors for detecting metal ions and small molecules is crucial for environmental monitoring and biological research. researchgate.net Quinoline-based structures are frequently employed in the design of these sensors due to their ability to selectively bind with specific analytes, leading to a detectable change in color or fluorescence. nih.govnanobioletters.com

Quinoline-based probes have demonstrated high selectivity and sensitivity for various metal ions, including zinc (Zn²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺). researchgate.netnanobioletters.commdpi.com For example, a review of quinoline-based probes highlights their versatility in detecting Zn²⁺, with some sensors achieving detection limits in the nanomolar range. nanobioletters.com The sensing mechanism often involves processes like intramolecular charge transfer (ICT) or chelation-enhanced fluorescence (CHEF). researchgate.net

A specific probe combining rhodamine B and a 2-mercaptoquinoline-3-carbaldehyde (B6611392) derivative was designed for the dual detection of nickel (Ni²⁺) ions and hypochlorite (B82951) (ClO⁻), a reactive small molecule. nih.gov This sensor produced a distinct color change from colorless to pink and a significant fluorescence enhancement upon binding with the target analytes. nih.gov

The table below summarizes the performance of selected quinoline-based chemosensors.

Sensor BaseTarget Analyte(s)Detection LimitSensing Mechanism
Quinoline-benzothiazoleCd²⁺-ICT, CHEF
2-Hydrazinequinoline DerivativeZn²⁺220.6 nMColorimetric/Fluorescent
2-Chloro-N-(quinol-8-yl)-acetamide DerivativeZn²⁺0.06 µMFluorescent
Rhodamine B & 2-mercaptoquinolineNi²⁺, ClO⁻0.3 µM (Ni²⁺), 0.19 µM (ClO⁻)Colorimetric/Fluorescent

This table is generated based on data from multiple sources. researchgate.netnanobioletters.comnih.gov

Agrochemical and Crop Protection Research (Conceptual Frameworks)

The development of new agrochemicals is a complex process that increasingly relies on conceptual frameworks to guide the discovery of molecules with desired properties. These frameworks integrate knowledge of chemical structures, biological activities, and target-site interactions to rationally design effective and selective crop protection agents.

Exploration of Quinoline Scaffolds as Potential Bioactive Agents

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of various biologically active compounds. In the realm of agrochemicals, quinoline derivatives have demonstrated a wide array of promising activities, including fungicidal, insecticidal, and herbicidal properties. The inherent versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its biological profile.

The exploration of quinoline scaffolds in agrochemical research is driven by several key factors:

Broad-Spectrum Bioactivity: Compounds incorporating the quinoline moiety have been shown to be effective against a range of plant pathogens and pests.

Structural Versatility: The quinoline nucleus can be readily functionalized at various positions, allowing for the creation of large and diverse chemical libraries for screening.

Known Bioactive Precedent: The success of quinoline-based compounds in medicinal chemistry provides a strong rationale for their investigation in agricultural applications.

The this compound structure, in particular, presents a unique combination of features. The methyl group at the 2-position and the phenyl group at the 6-position contribute to the molecule's lipophilicity and steric profile, which can significantly influence its interaction with biological targets. Research into related 2-arylquinolines has shown that substitutions on both the quinoline core and the aryl substituent can dramatically impact bioactivity, providing a conceptual basis for exploring derivatives of this compound. For instance, studies on 2-aryl quinolines have revealed their potential as nematocidal agents, highlighting the importance of the aryl group in determining the spectrum of activity. nih.govnih.gov

Bioactive PropertyQuinoline Derivative ExampleTarget Pest/Pathogen (Conceptual)
Fungicidal8-HydroxyquinolineBroad-spectrum fungal pathogens
InsecticidalFlometoquin (a phenoxy-quinoline)Thrips species
Nematicidal2-Arylquinoline analoguesPlant-parasitic nematodes

Structure-Based Design of Novel Agrochemical Candidates

Structure-based design is a powerful conceptual approach that utilizes three-dimensional structural information of biological targets to design new agrochemical candidates. This strategy aims to create molecules that bind with high affinity and selectivity to a specific enzyme or receptor in a pest or pathogen, thereby disrupting its normal function.

The this compound scaffold serves as an excellent starting point for structure-based design for several reasons:

Defined Three-Dimensional Shape: The rigid quinoline core provides a well-defined framework that can be computationally modeled and docked into the active sites of target proteins.

Modifiable Substitution Points: The methyl and phenyl groups, as well as other positions on the quinoline ring, can be systematically modified to optimize interactions with the target.

Potential for Novel Modes of Action: By targeting specific proteins, there is potential to develop agrochemicals with new modes of action, which is crucial for managing resistance in pest and pathogen populations.

A conceptual framework for the structure-based design of agrochemicals based on this compound would involve the following steps:

Target Identification: Identifying a crucial enzyme or receptor in a target pest or pathogen that is absent or significantly different in non-target organisms.

Computational Modeling: Using the known structure of this compound as a starting point, computational methods such as molecular docking can be used to predict how it and its virtual derivatives might bind to the identified target.

Synthesis of Analogs: Based on the computational predictions, a focused library of this compound analogs would be synthesized, exploring different substituents at key positions to enhance binding affinity.

Bioactivity Screening: The synthesized compounds would then be screened for their activity against the target organism to validate the design concept and establish a structure-activity relationship (SAR).

The SAR provides critical information on how different chemical modifications affect the biological activity of the compounds. For example, in a series of 2-arylquinazolinones, a related heterocyclic system, it was found that the position of substituents on the aryl ring significantly influenced their cytotoxic activity. researchgate.net This principle can be conceptually applied to the design of this compound derivatives, where modifications to the phenyl ring could be explored to optimize activity against specific agricultural targets.

Design ParameterConceptual Modification of this compoundPotential Impact on Bioactivity
LipophilicityIntroduction of halogen or alkyl groups on the phenyl ringEnhanced cell membrane penetration
Hydrogen BondingAddition of hydroxyl or amino groupsImproved interaction with polar residues in the target's active site
Steric BulkVarying the size of the substituent at the 2-positionOptimized fit within the binding pocket of the target enzyme

Structure Activity Relationship Sar Studies of 2 Methyl 6 Phenylquinoline Analogues

Design Principles for 2-Methyl-6-phenylquinoline Derivatives

The design of this compound derivatives is guided by established principles of medicinal chemistry, including rational design, the use of combinatorial libraries, and bioisosteric replacement strategies. These approaches aim to optimize the pharmacological properties of the lead compound, this compound.

Rational Design and Combinatorial Libraries

Rational drug design for this compound analogues involves a targeted approach based on the known or predicted interactions with a biological target. researchgate.net This strategy often utilizes computational modeling to predict the binding affinity and orientation of derivatives within the active site of a target protein. For instance, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the physicochemical properties of a series of quinoline (B57606) derivatives with their biological activities. scispace.com This allows for the identification of key structural features that contribute to potency and selectivity.

Combinatorial chemistry offers a powerful tool for the rapid synthesis and screening of large libraries of this compound derivatives. youtube.com By systematically modifying different positions of the quinoline scaffold, researchers can explore a vast chemical space to identify compounds with improved activity. chemrxiv.orgmdpi.com For example, a combinatorial library could be generated by varying the substituents on the phenyl ring at the 6-position or by introducing different functional groups at the 2-methyl position. High-throughput screening of these libraries against specific biological targets can then identify promising lead compounds for further optimization. youtube.com

Bioisosteric Replacement Strategies

Bioisosteric replacement is a key strategy in medicinal chemistry to modify the physicochemical properties of a molecule while retaining or improving its biological activity. cambridgemedchemconsulting.comchem-space.com This involves substituting a functional group with another that has similar steric and electronic properties. cambridgemedchemconsulting.com In the context of this compound, bioisosteric replacements can be used to enhance properties such as solubility, metabolic stability, and target binding affinity. chem-space.com

For example, the phenyl ring at the 6-position could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions. Similarly, the methyl group at the 2-position could be substituted with other small alkyl groups or bioisosteres like a trifluoromethyl group to alter lipophilicity and metabolic stability. cambridgemedchemconsulting.com The application of bioisosteric replacement can lead to the discovery of novel analogues with superior pharmacological profiles. nih.gov

Table 1: Examples of Bioisosteric Replacements for Functional Groups

Original GroupBioisosteric Replacement(s)Potential Impact
PhenylPyridyl, Thienyl, NaphthylAltered aromatic interactions, improved solubility
MethylEthyl, Trifluoromethyl, AminoModified lipophilicity, metabolic stability, hydrogen bonding potential
HydrogenFluorine, Chlorine, HydroxylIncreased binding affinity, altered electronic properties
Methoxy (B1213986)Hydroxyl, Amino, MethylChanges in hydrogen bonding capacity and steric bulk

Exploration of Biological Targets and Mechanisms of Action (Molecular Level)

Understanding the biological targets and molecular mechanisms of action of this compound analogues is fundamental to their development as therapeutic agents. Research has focused on their interactions with enzymes, receptors, nucleic acids, and proteins, as well as their ability to modulate cellular pathways.

Enzyme Inhibition and Receptor Binding Studies

Quinoline derivatives are known to interact with a variety of enzymes and receptors. For instance, some 2-phenylquinoline (B181262) derivatives have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase involved in cancer progression. nih.gov Structure-activity relationship studies have shown that modifications to the quinoline core and the phenyl ring can significantly impact inhibitory potency.

Furthermore, studies on related 2-phenylquinoline compounds have demonstrated their potential to bind to estrogen receptors, suggesting a role in hormone-dependent cancers. nih.gov The binding affinity and selectivity for different receptor subtypes can be modulated by altering the substitution pattern on the quinoline and phenyl rings. nih.gov While specific studies on this compound are limited, these findings provide a basis for exploring its potential as an enzyme inhibitor or receptor ligand.

Table 2: Potential Enzyme and Receptor Targets for Quinoline Derivatives

Target ClassSpecific Example(s)Potential Therapeutic Area
Kinasesc-Met, PI3KCancer
ReceptorsEstrogen Receptor βCancer
Other EnzymesRNA-dependent RNA polymerase (RdRp)Antiviral

Interaction with Nucleic Acids and Proteins

The planar aromatic structure of the quinoline ring system allows for potential interactions with nucleic acids. nih.gov Small molecules with such characteristics can intercalate between the base pairs of DNA or bind to the grooves of the DNA helix. nih.gov These interactions can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells. Some quinoline derivatives have been shown to target and stabilize G-quadruplex structures in DNA, which are implicated in cancer cell proliferation. nih.gov

In addition to nucleic acids, this compound analogues can interact with various proteins through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. ias.ac.in The specific nature of these interactions is dependent on the three-dimensional structure of both the compound and the protein's binding site. Molecular modeling and biophysical techniques are employed to study these interactions and to guide the design of analogues with enhanced protein binding affinity. ias.ac.in

Cellular Pathway Modulation by this compound Analogues

By interacting with specific molecular targets, this compound analogues can modulate various cellular signaling pathways. For example, inhibition of a key kinase in a cancer-related pathway can lead to the downregulation of downstream signaling events, ultimately resulting in apoptosis or cell cycle arrest. Derivatives of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide have been shown to affect genes encoding for proteins such as AKT, BAD, and PI3K, which are crucial in cell survival pathways. mdpi.com

The antiproliferative activities of some 6-phenylquinoline (B1294406) derivatives have been demonstrated against various human cancer cell lines. nih.gov The mechanism of action is often linked to the modulation of pathways involved in cell growth and survival. Further research is needed to elucidate the specific cellular pathways affected by this compound and its derivatives to fully understand their therapeutic potential.

SAR Studies on Specific Pharmacological Classes of Quinoline Compounds

The versatility of the quinoline scaffold allows for its adaptation to target a wide range of biological entities, leading to the development of compounds with antimicrobial, antiviral, antimalarial, and anticancer properties.

Antimicrobial and Antiviral Activity (molecular mechanisms)

The quinoline framework is a cornerstone in the development of antiviral agents. Notably, 2-phenylquinoline derivatives have demonstrated broad-spectrum anti-coronavirus activity. Research into these compounds has identified them as potent inhibitors of SARS-CoV-2 replication, with activities in the low micromolar range. nih.govacs.org Further studies revealed that these analogues are also active against other human coronaviruses, such as HCoV-229E and HCoV-OC43, indicating a potential for pan-coronavirus inhibition. nih.govacs.org

Compound ClassVirus TargetMechanism of ActionKey Findings
2-PhenylquinolinesSARS-CoV-2, HCoV-229E, HCoV-OC43Inhibition of viral replication; potential inhibition of SARS-CoV-2 helicase (nsp13). nih.govacs.orgMaintained low micromolar activity and lacked cytotoxicity at high concentrations. researchgate.net
2,8-bis(trifluoromethyl)quinolinesZika Virus (ZIKV)Reduction of ZIKV RNA production. nih.govSome derivatives showed antiviral activity comparable to mefloquine. nih.gov

Antimalarial Research Utilizing Quinoline Scaffolds (pre-clinical, target focused)

Quinoline derivatives are historically significant in the fight against malaria, with compounds like quinine (B1679958) and chloroquine (B1663885) being frontline treatments for decades. nih.gov Preclinical research focuses on overcoming widespread drug resistance by modifying the quinoline scaffold. The primary molecular target for many quinoline antimalarials is the parasite's heme detoxification pathway within its digestive vacuole. nih.gov These drugs are thought to inhibit the crystallization of toxic free heme into inert hemozoin, leading to a buildup of the heme and subsequent parasite death. nih.govrsc.org

SAR studies have explored the creation of hybrid molecules, combining the quinoline core with other pharmacophores to enhance efficacy. For example, quinoline-sulfonamide hybrids have shown potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, with some derivatives demonstrating significant inhibition of hemozoin formation. mdpi.com The length and nature of the linker between the quinoline and the secondary pharmacophore are critical for activity. In one study of chalcone (B49325) and quinoline hybrids linked by an aminoalkyl sulphonamide, a longer alkyl linker (three carbons) resulted in better activity compared to a shorter one (two carbons). nih.gov

Quinoline Derivative ClassPlasmodium falciparum Strain(s)Preclinical Target/MechanismExample IC50/EC50 Values
Quinoline-Sulfonamide Hybrids3D7 (CQS), K1 (CQR)Inhibition of hemozoin formation. mdpi.comIC50 values of 0.05 µM (3D7) and 0.41 µM (K1) for a potent derivative. mdpi.com
Quinoline-Triazine HybridsNot specifiedInhibition of β-hematin (hemozoin) formation. nih.govA lead compound showed an IC50 of 4.54 ± 0.16 µM. nih.gov
Quinoline-Triazoles HybridsPf3D7 (CQS)Inhibition of falcipain-2 (FP-2), a cysteine protease. nih.govA lead compound exhibited an EC50 of 21.89 ± 4.51 µM. nih.gov
4-Aminoquinoline-Cinnamoyl HybridsErythrocytic parasitesInteraction with free heme and heme metabolism. mdpi.comHighly active, particularly derivatives with an aminobutyl linker. mdpi.com

Anticancer Activity in Cell Lines (mechanistic studies)

The quinoline scaffold is a privileged structure in the design of anticancer agents, with derivatives demonstrating a variety of mechanistic actions against cancer cell lines. ekb.eg These mechanisms include the inhibition of tubulin polymerization, interaction with DNA, and the inhibition of crucial cellular enzymes like topoisomerases and protein kinases. researchgate.net

Studies on C-6 substituted 2-phenylquinolines have shown significant and selective cytotoxic properties against various human cancer cell lines, including prostate (PC3) and cervical (HeLa) cancer cells, while showing less sensitivity toward breast cancer lines like MCF-7. rsc.org The lipophilicity of these aromatic quinolines appears to correlate with their cytotoxic effects. rsc.org Another class, 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives, has been investigated for its ability to target and stabilize G-quadruplexes, which are non-canonical DNA structures found in the promoter regions of oncogenes, thereby inhibiting cancer cell proliferation. nih.gov One such 6-phenylquinoline derivative proved to be highly active against a panel of six human cancer cell lines. nih.gov Other mechanistic studies have identified quinoline derivatives as inhibitors of phosphatidylinositol 3-kinase (PI3Kα) and tubulin polymerization, leading to cell cycle arrest and apoptosis. rsc.orgmdpi.com

Derivative ClassCancer Cell Line(s)Mechanism of ActionExample IC50 Values
C-6 Substituted 2-PhenylquinolinesHeLa, PC3Not fully elucidated, but correlates with lipophilicity; potential regulation of KDM proteins. rsc.org8.3 µM (HeLa) and 31.37 µM (PC3) for specific active derivatives. rsc.org
2,4-bis-phenyl-6-phenylquinolineHeLa, MCF-7, MDA-MB-231Targeting and stabilization of G-quadruplex DNA structures. nih.gov0.50 µM (HeLa) for the most active derivative. nih.gov
Quinoline-Chalcone HybridsVarious cancer cell linesInhibition of tubulin polymerization by binding to the colchicine (B1669291) site. rsc.org0.009 to 0.016 µM against a panel of cancer cell lines for a lead compound. rsc.org
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamidesCaco-2, HCT-116Inhibition of Phosphatidylinositol 3-kinase (PI3Kα). mdpi.com13 µM (Caco-2) for a lead compound. mdpi.com

Ligand-Target Docking and Molecular Dynamics Simulations in SAR Context

Computational methods are indispensable tools for elucidating the structure-activity relationships of quinoline analogues at the molecular level. Ligand-target docking predicts the preferred binding orientation of a compound within the active site of a target protein, providing insights into potential interactions like hydrogen bonds and hydrophobic contacts that are crucial for biological activity. nih.govphyschemres.org

For instance, docking studies of quinoline derivatives designed as antimalarials have explored their binding to Plasmodium falciparum lactate (B86563) dehydrogenase, correlating structural features with binding affinity. nih.gov In anticancer research, docking has been used to simulate the interaction of 2-arylquinoline derivatives with proteins such as histone demethylases (KDM5A, KDM4B), revealing good correlations between calculated binding strengths and experimental IC50 values. rsc.org

Molecular dynamics (MD) simulations extend these findings by modeling the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment. researchgate.netnih.gov MD simulations can confirm the stability of the binding mode predicted by docking, assess the flexibility of the complex, and calculate binding free energies. mdpi.com Studies on quinoline derivatives targeting SARS-CoV-2 proteases have used MD simulations to confirm that the designed compounds form stable complexes within the enzyme's allosteric site. nih.gov Similarly, MD simulations of tetrahydroquinoline derivatives targeting the anticancer target LSD1 helped verify that newly designed compounds maintained a stable "U-shaped" conformation in the binding pocket, crucial for their inhibitory activity. mdpi.com

Development of SAR Models for Predictive Purposes

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of compounds with their biological activity. These predictive models are vital for rationally designing new, more potent analogues and reducing the time and cost of drug discovery. mdpi.com

Both 2D- and 3D-QSAR models have been developed for various classes of quinoline derivatives. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are widely used. These models generate 3D contour maps that visualize how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule influence its activity. physchemres.org For example, CoMFA and CoMSIA models developed for quinoline-based antimalarial compounds showed good statistical significance and predictive ability, guiding the design of new derivatives with improved potency. nih.govmdpi.com

In antiviral research, QSAR models have been developed to predict the HIV-1 integrase inhibitory activity of styrylquinoline derivatives. elsevierpure.comresearchgate.net These models, often built using genetic algorithms to select the most relevant molecular descriptors, provide a fast and effective methodology for predicting the activity of novel compounds. elsevierpure.comresearchgate.net For anticancer quinolines, 3D-QSAR models have been successfully employed to study inhibitors of targets like Cyclin-Dependent Kinase 2 (CDK2) and Lysine-specific demethylase 1 (LSD1), with the resulting contour maps providing clear guidance for structural modifications to enhance inhibitory potential. physchemres.orgmdpi.com The statistical robustness of these models is typically validated internally (e.g., cross-validation q²) and externally (e.g., predictive r² for a test set), ensuring their reliability for predictive purposes. nih.govmdpi.com

Analytical Methodologies for the Detection and Quantification of 2 Methyl 6 Phenylquinoline

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are powerful tools for separating 2-Methyl-6-phenylquinoline from complex matrices. The choice of technique often depends on the sample's nature, the required sensitivity, and the analytical laboratory's capabilities.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

While specific validated HPLC methods for this compound are not widely available in publicly accessible literature, a general approach can be extrapolated from methods used for structurally similar quinoline (B57606) derivatives. A typical HPLC method would involve a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the compound at a specific wavelength. For enhanced sensitivity and selectivity, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS).

Hypothetical HPLC Parameters for this compound Analysis:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient elution)
Detector UV-Vis at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Note: This table represents a hypothetical method and would require experimental validation for this compound.

Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), is essential to ensure the reliability of the HPLC method. nih.govresearchgate.net This process involves assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. When coupled with Mass Spectrometry (MS), it provides a powerful tool for both separation and identification. In GC-MS, the sample is vaporized and separated in a capillary column, and the eluted compounds are then ionized and fragmented in the mass spectrometer.

The mass spectrum of a compound is a unique fingerprint that provides information about its molecular weight and structure. The fragmentation pattern of this compound under electron ionization (EI) would be expected to show a prominent molecular ion peak (M+) and several characteristic fragment ions resulting from the cleavage of the molecule. The fragmentation of alkylquinolines is often analogous to that of alkylbenzenes, and the molecular ion is typically observed due to the aromatic nature of the quinoline ring. wjpmr.com

Anticipated Key Fragments in the Mass Spectrum of this compound:

m/z (mass-to-charge ratio)Proposed Fragment Identity
Molecular Ion (M+) [C₁₆H₁₃N]⁺
[M-1] Loss of a hydrogen radical
[M-15] Loss of a methyl radical (CH₃)
Fragments of the phenyl group e.g., m/z 77 (C₆H₅⁺)
Fragments of the quinoline ring Characteristic quinoline fragments

Note: This table is based on general fragmentation principles of aromatic and heterocyclic compounds and requires experimental verification for this compound. mpg.denih.govwhitman.edunih.govlibretexts.org

Supercritical Fluid Chromatography (SFC) for this compound

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC offers advantages such as faster analysis times and reduced organic solvent consumption, making it a "greener" alternative to HPLC. uva.es It is particularly well-suited for the separation of chiral compounds and can be applied to a wide range of analytes, including alkaloids and other heterocyclic compounds. mdpi.comnih.gov

The separation in SFC can be optimized by adjusting parameters such as pressure, temperature, and the composition of the mobile phase, which often includes a polar organic modifier (e.g., methanol) to enhance solvating power. nih.govnih.gov For the analysis of quinoline derivatives, stationary phases like 2-ethylpyridine (B127773) have been shown to provide good peak shapes. nih.gov

Potential SFC Parameters for this compound Analysis:

ParameterCondition
Column e.g., 2-Ethylpyridine bonded silica
Mobile Phase Supercritical CO₂ with a methanol (B129727) modifier
Detector UV-Vis or Mass Spectrometry
Backpressure ~150 bar
Temperature ~40 °C

Note: This table outlines potential starting conditions for method development and would need to be optimized for the specific analysis of this compound. researchgate.net

Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods are widely used for the quantitative analysis of compounds by measuring their interaction with electromagnetic radiation.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of a substance in a solution. It is based on the principle that a compound absorbs light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the compound (Beer-Lambert law).

Fluorescence Spectroscopy for Trace Analysis

Fluorescence spectroscopy is a highly sensitive technique that can be used for the trace analysis of fluorescent compounds. The process involves exciting a molecule with light of a specific wavelength, causing it to move to a higher electronic energy state. The molecule then returns to its ground state by emitting light at a longer wavelength (fluorescence).

Many quinoline derivatives are known to be fluorescent. researchgate.netresearchgate.net The fluorescence intensity is typically proportional to the concentration of the analyte, making it a powerful tool for quantification at very low levels. The analysis involves measuring the fluorescence emission at a specific wavelength while exciting the sample at another specific wavelength. The selection of optimal excitation and emission wavelengths is crucial for maximizing sensitivity and minimizing interference. uci.edu

Expected Spectroscopic Data for this compound:

TechniqueParameterExpected Value
UV-Vis Spectrophotometry λmax (in a suitable solvent)To be determined experimentally
Fluorescence Spectroscopy Excitation Wavelength (λex)To be determined experimentally
Emission Wavelength (λem)To be determined experimentally

Note: The specific spectral properties of this compound would need to be characterized through experimental measurement.

Electrochemical Sensors and Biosensors for this compound

Electrochemical sensors and biosensors represent a promising frontier for the rapid, sensitive, and selective detection of chemical compounds. These devices translate the chemical interaction between an analyte and an electrode surface into a measurable electrical signal. For a molecule like this compound, which possesses electroactive properties due to its quinoline core, electrochemical methods are particularly suitable.

Voltammetric and Amperometric Detection Methods

Voltammetric and amperometric techniques are powerful electroanalytical methods that measure the current resulting from the application of a potential. The choice of method often depends on the specific requirements of the analysis, such as sensitivity and the nature of the analyte.

Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the electroactive species, in this case, this compound. Techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are often employed to enhance sensitivity and lower detection limits compared to classical linear sweep voltammetry. Studies on related quinoline derivatives have demonstrated the utility of these methods. For instance, the electrochemical behavior of genotoxic nitro-derivatives of quinoline has been successfully investigated using differential pulse polarography and differential pulse voltammetry at mercury electrodes. researchgate.net Such studies provide a foundation for developing methods for this compound, where the quinoline ring system would be the site of electrochemical oxidation or reduction. The specific potential at which these reactions occur can be used for qualitative identification, while the peak current provides quantitative information. The choice of electrode material is critical; boron-doped diamond electrodes (BDDE) have been shown to be effective for the voltammetric determination of other heterocyclic compounds, offering a wide potential window and low background current. mdpi.com

Amperometry , in contrast, involves holding the electrode potential constant and measuring the current as a function of time. This technique is particularly useful for continuous monitoring or in flow-based systems like high-performance liquid chromatography (HPLC) with electrochemical detection. A constant potential, chosen at the peak of the voltammetric response for this compound, would be applied. As the analyte passes over the electrode, it is oxidized or reduced, generating a current that is directly proportional to its concentration. Pulsed amperometric detection (PAD) is an advanced form of this technique that can prevent electrode fouling by applying a series of potential pulses to clean and reactivate the electrode surface, ensuring a stable and reproducible signal over many measurements. researchgate.net

Table 1: Comparison of Voltammetric and Amperometric Techniques for Quinolines
TechniquePrincipleTypical ApplicationAdvantagesConsiderations
Differential Pulse Voltammetry (DPV)Potential is scanned with superimposed small pulses; current is measured before each pulse and at the end of the pulse.Trace analysis in batch samples.High sensitivity, good resolution, discrimination against background currents.Slower scan rates compared to SWV.
Square Wave Voltammetry (SWV)A square wave is superimposed on a staircase potential waveform; current is sampled at the end of forward and reverse pulses.Rapid screening and quantification.Very fast, high sensitivity, rejection of background currents.Complex waveform may require specialized instrumentation.
Pulsed Amperometric Detection (PAD)Potential is held constant for detection, with periodic potential pulses for cleaning/reactivation.Detector for flow injection analysis or HPLC.Maintains electrode activity, suitable for continuous monitoring, good stability.Optimization of pulse waveform is crucial.

Impedimetric Biosensors Incorporating this compound Recognition Elements

Electrochemical impedance spectroscopy (EIS) is a label-free detection technique that measures the opposition of a system to the flow of alternating current as a function of frequency. An impedimetric biosensor monitors changes in the electrical impedance of the electrode-solution interface that occur upon the binding of a target analyte to a biorecognition element immobilized on the electrode surface. nih.gov

The development of an impedimetric biosensor for this compound hinges on the availability of a highly specific recognition element. This element must bind to the target molecule with high affinity and selectivity. Potential recognition elements could include:

Antibodies (Immunosensors): Monoclonal or polyclonal antibodies raised specifically against this compound could be immobilized on the electrode surface.

Aptamers (Aptasensors): Short, single-stranded DNA or RNA molecules selected through an in vitro process to bind the target molecule with high specificity.

Molecularly Imprinted Polymers (MIPs): Synthetic polymers created with template-induced cavities that are complementary in shape, size, and functional group orientation to the target analyte.

The binding event between this compound and the immobilized recognition element alters the local dielectric properties and/or conductivity at the electrode interface. This change in the interface's properties leads to a measurable change in the impedance spectrum, which is typically modeled as an equivalent circuit. The change in parameters, such as the charge transfer resistance (Rct), is often proportional to the analyte concentration. nih.govresearchgate.net

Sample Preparation and Matrix Effects in this compound Analysis

The accurate quantification of this compound in real-world samples (e.g., environmental, biological, or industrial) is often complicated by the presence of a complex sample matrix. Therefore, an effective sample preparation step is crucial to isolate the analyte, remove interfering substances, and pre-concentrate it to a level suitable for the analytical instrument.

Common sample preparation techniques applicable to quinoline derivatives include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is critical and depends on the polarity of this compound.

Solid-Phase Extraction (SPE): SPE is a widely used and versatile technique for sample cleanup and concentration. nih.gov A sample is passed through a cartridge containing a solid sorbent. Interfering compounds may pass through while the analyte is retained, or vice-versa. The retained analyte is then eluted with a small volume of a suitable solvent. For a compound like this compound, reversed-phase (e.g., C18) or normal-phase (e.g., silica) sorbents could be employed, depending on the sample matrix.

Ultrasonic Extraction: As demonstrated in the analysis of quinoline in textiles, ultrasonic-assisted extraction can be an efficient method for solid samples, using a suitable solvent like toluene (B28343) to extract the analyte from the matrix.

Matrix effects refer to the alteration of the analytical signal of the target analyte due to the co-eluting components of the sample matrix. bataviabiosciences.com These effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification. nih.govchromatographyonline.com In mass spectrometry-based methods, matrix components can affect the ionization efficiency of the analyte. In electrochemical methods, other substances can adsorb to the electrode surface, altering its response.

Strategies to mitigate matrix effects include:

Effective Sample Cleanup: Rigorous sample preparation to remove as many interfering components as possible.

Dilution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly affect the signal. chromatographyonline.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples being analyzed to compensate for the matrix effect.

Use of Internal Standards: Adding a known amount of a structurally similar compound (that is not present in the sample) to both samples and standards can help correct for signal variations caused by matrix effects.

Validation of Analytical Methods for Accuracy and Precision

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net It is a regulatory requirement in many fields and ensures the reliability, quality, and consistency of analytical results. tbzmed.ac.ir The key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). edqm.eu

For an analytical method designed to quantify this compound, the following parameters must be thoroughly evaluated:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by linear regression analysis of at least five standards of different concentrations. The correlation coefficient (r²) should ideally be > 0.999. ikev.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study, where a known amount of analyte is spiked into a blank matrix and the percentage recovery is calculated. researchgate.net

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or different equipment.

Reproducibility: Precision between different laboratories (inter-laboratory trials).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage.

Table 2: Representative Validation Parameters and Acceptance Criteria for a Quantitative Method
ParameterAssessment MethodTypical Acceptance Criterion
AccuracySpiked placebo recovery at 3 levels (e.g., 80%, 100%, 120%)Mean recovery of 98.0% - 102.0%
Precision (Repeatability)6 replicate injections of a 100% concentration solutionRSD ≤ 1.5% ikev.org
LinearityAnalysis of 5-6 standards across the desired rangeCorrelation coefficient (r²) > 0.999
LODBased on signal-to-noise ratio (typically 3:1) or standard deviation of the responseMethod-dependent
LOQBased on signal-to-noise ratio (typically 10:1) or standard deviation of the responseMethod-dependent, must be determined with acceptable precision and accuracy
RobustnessVarying parameters like pH (±0.2), column temperature (±5°C)System suitability parameters should remain within acceptable limits

Environmental Fate and Degradation Mechanisms of 2 Methyl 6 Phenylquinoline

Photodegradation Pathways of 2-Methyl-6-phenylquinoline

Direct Photolysis Mechanisms

No data is currently available on the direct photolysis of this compound.

Photosensitized Degradation in Aquatic Environments

No data is currently available on the photosensitized degradation of this compound.

Biodegradation of this compound in Various Ecosystems

Microbial Degradation Mechanisms and Metabolites

There is no available research identifying microbial strains, metabolic pathways, or degradation products for this compound.

Role of Specific Enzymes in Quinoline (B57606) Ring Cleavage

No enzymes have been identified or studied in the context of the ring cleavage of this compound.

Chemical Hydrolysis and Oxidation in Environmental Matrices

No studies on the chemical hydrolysis or oxidation of this compound in environmental settings were found.

Adsorption and Leaching Behavior of this compound in Soils and Sediments

The mobility of this compound in the subsurface environment is largely controlled by its adsorption and leaching characteristics in soils and sediments. Adsorption refers to the process by which the compound binds to soil particles, while leaching is the downward movement of the compound through the soil profile with water.

Adsorption Mechanisms: The adsorption of N-heterocyclic compounds like this compound in soil is a complex process influenced by several factors. Cation exchange and surface complex formation are considered significant sorption mechanisms for N-heterocyclic compounds. The extent of adsorption is also affected by soil properties such as organic matter content, clay content, and pH. The presence of the phenyl group in this compound is expected to increase its hydrophobicity, potentially leading to greater adsorption to soil organic matter compared to unsubstituted quinoline.

Factors Influencing Adsorption and Leaching:

Soil Organic Matter: Higher organic matter content in soil generally leads to increased adsorption of organic compounds, thereby reducing their leaching potential.

Clay Content and Type: The type and amount of clay minerals in the soil can influence adsorption through surface interactions.

Soil pH: The pH of the soil can affect the ionization state of quinoline compounds, which in turn influences their adsorption behavior.

Ionic Strength: The concentration of salts in the soil water can also impact the adsorption of N-heterocyclic compounds.

Due to a lack of specific experimental data for this compound, the following table presents hypothetical soil adsorption coefficient (Kd) and organic carbon-normalized adsorption coefficient (Koc) values to illustrate how this compound might behave in different soil types. Higher Kd and Koc values indicate stronger adsorption and lower leaching potential.

Interactive Data Table: Hypothetical Soil Adsorption Coefficients for this compound

Soil TypeOrganic Carbon (%)Clay Content (%)pHHypothetical Kd (L/kg)Hypothetical Koc (L/kg)Leaching Potential
Sandy Loam1.0156.5151500Moderate
Silt Loam2.5256.0502000Low to Moderate
Clay3.0457.01003333Low
Organic Soil10.0205.54004000Very Low

Leaching Potential: Based on the expected hydrophobic nature imparted by the phenyl group, this compound is likely to have a low to moderate leaching potential in most soils. In soils with high organic matter or clay content, its mobility would be significantly restricted. However, in sandy soils with low organic matter, the potential for leaching to groundwater could be higher.

Environmental Monitoring and Persistence Studies

Environmental monitoring studies are crucial for determining the presence and persistence of chemical compounds in various environmental matrices. Persistence, often expressed as a half-life (t½), is a measure of the time it takes for 50% of the compound to be degraded.

Persistence in the Environment: The persistence of this compound will depend on its susceptibility to biodegradation and abiotic degradation processes. Quinolines, in general, are known to be biodegradable by various microorganisms. The presence of methyl and phenyl substituents may alter the rate of degradation. In some cases, substituted quinolines can be more persistent than the parent compound.

Degradation Mechanisms:

Biodegradation: Microorganisms in soil and water can degrade quinoline and its derivatives. The degradation pathways often involve hydroxylation of the ring structure, followed by ring cleavage. The rate of biodegradation is influenced by environmental conditions such as temperature, pH, oxygen availability, and the microbial population present.

Photodegradation: In the presence of sunlight, particularly in aquatic environments, quinoline compounds can undergo photodegradation. The rate of this process is influenced by factors such as water depth, turbidity, and the presence of other dissolved substances.

Interactive Data Table: Hypothetical Environmental Half-Life of this compound

Environmental CompartmentDegradation ProcessHypothetical Half-Life Range (days)Persistence Classification
Surface WaterBiodegradation, Photodegradation10 - 60Low to Moderate
Soil (Aerobic)Biodegradation30 - 180Moderate to High
Sediment (Anaerobic)Biodegradation180 - >365High to Very High
GroundwaterBiodegradation (slow)>365Very High

Environmental Monitoring: There is a lack of published studies specifically monitoring for the presence of this compound in the environment. Monitoring for this compound would likely involve the collection of soil, water, and sediment samples, followed by extraction and analysis using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Such studies would be necessary to determine its actual environmental concentrations and to validate the predictions about its fate and persistence.

Future Perspectives and Emerging Research Directions for 2 Methyl 6 Phenylquinoline

Integration with Artificial Intelligence and Robotics in Discovery

Table 1: Impact of AI and Robotics on the Discovery Cycle for Quinoline (B57606) Derivatives

Discovery Stage Traditional Approach AI & Robotics-Enhanced Approach Potential Advantage
Design Relies on chemist's intuition and literature precedence. Generative AI models propose novel structures with desired properties. Exploration of a wider, more diverse chemical space.
Synthesis Manual, one-at-a-time reaction optimization. Automated robots (e.g., RoboChem) perform high-throughput screening of reaction conditions. htworld.co.uk Drastic reduction in time for synthesis optimization (months to days). htworld.co.uk
Testing Manual sample preparation and analysis. Automated platforms integrate synthesis with real-time analysis (e.g., NMR). htworld.co.uk High-quality, comprehensive datasets generated rapidly. sciencedaily.com

Sustainable Synthesis and Circular Economy Concepts for Quinoline Compounds

The chemical industry is increasingly shifting away from traditional, often harsh, synthesis methods towards more environmentally benign "green" chemistry principles. benthamdirect.com This paradigm shift is critical for the future production of 2-Methyl-6-phenylquinoline and other quinoline compounds, focusing on reducing waste, energy consumption, and the use of hazardous materials. benthamdirect.comresearchgate.netbohrium.com

Future research will intensify the focus on green synthesis strategies for the quinoline scaffold. acs.org Key areas of development include:

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water or ethanol. researchgate.netbohrium.com

Eco-Friendly Catalysts: Utilizing reusable and non-toxic catalysts, including nanocatalysts, to improve reaction efficiency and reduce waste. acs.org

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation to shorten reaction times and lower energy input compared to classical heating methods. benthamdirect.com

Beyond green synthesis, a more holistic approach involves integrating the production of nitrogen-containing compounds like quinolines into a "Circular Nitrogen Economy". sustainability-directory.com The traditional model of nitrogen use, particularly the energy-intensive Haber-Bosch process for producing ammonia (B1221849) for fertilizers, is linear and inefficient, leading to significant environmental pollution. sustainability-directory.comucc.ie A circular model seeks to capture, recycle, and reuse nitrogen from various waste streams (e.g., agricultural, industrial, and municipal wastewater). sustainability-directory.comuq.edu.auresearchgate.net

For quinoline synthesis, this forward-looking concept involves viewing waste nitrogen not as a pollutant but as a valuable feedstock. Future research could explore innovative chemical or biological pathways to convert recycled nitrogen compounds into the necessary precursors for synthesizing the quinoline ring system. This approach would not only make the production of molecules like this compound more sustainable but also contribute to solving broader environmental challenges associated with nitrogen pollution. sustainability-directory.com

Advanced Characterization Techniques for Understanding Molecular Interactions

A deeper understanding of how this compound interacts with its environment at a molecular level is crucial for developing its future applications. This requires the deployment of advanced characterization techniques coupled with powerful computational modeling.

Experimentally, techniques such as 2D NMR spectroscopy and single-crystal X-ray diffraction will continue to be essential for unambiguously determining the structure of this compound and its derivatives. acs.orgbohrium.com These methods provide precise information on bond lengths, angles, and the spatial arrangement of atoms, which is the foundation for understanding molecular behavior.

The true frontier, however, lies in the synergy between experimental data and high-level computational chemistry. acs.org Quantum chemical calculations, particularly using Density Functional Theory (DFT), are becoming indispensable. nih.govmdpi.com These methods can:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of a molecule. acs.org

Simulate Spectroscopic Data: Calculate theoretical NMR and FT-IR spectra that can be compared with experimental results for structural validation. acs.orgbohrium.com

Analyze Electronic Properties: Map the distribution of electrons within the molecule through calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps. acs.org This analysis is key to predicting reactivity and intermolecular interactions.

Furthermore, in silico tools like molecular docking are critical for predicting how molecules like this compound might interact with biological targets, such as proteins or enzymes. researchgate.net By simulating the binding affinity and orientation within an active site, these studies can guide the design of new derivatives with improved pharmacological potential. researchgate.net Hirshfeld surface analysis is another computational tool that helps visualize and quantify intermolecular interactions in the crystalline state, providing insights into the forces that govern molecular packing. acs.org

Novel Applications in Quantum Computing Materials and Nanoscience

The unique electronic properties of aromatic heterocyclic systems like this compound position them as intriguing candidates for development in next-generation technologies, specifically in nanoscience and quantum computing.

In nanoscience, research has already demonstrated the use of nanomaterials to assist in the synthesis of related quinoline structures. For instance, silica-functionalized magnetic nanoparticles have been shown to double the reaction yield and reduce the reaction time in the synthesis of 2-methyl-6-nitroquinoline (B57331) by stabilizing unstable intermediates on their acidic surfaces. nih.gov This synergy between quinoline chemistry and nanomaterials opens future possibilities for designing novel catalytic systems and exploring the properties of this compound when anchored to or encapsulated within nanostructures.

A more futuristic application lies in the realm of quantum computing. The development of quantum computers is expected to revolutionize chemistry by allowing for the simulation of molecular systems with an accuracy that is intractable for classical computers. introtoquantum.orgornl.gov For a complex molecule like this compound, quantum algorithms could precisely calculate its electronic structure, providing unprecedented insight into its reactivity and photophysical properties. introtoquantum.org This capability could accelerate the discovery of new materials for applications such as organic light-emitting diodes (OLEDs) or solar cells.

Furthermore, there is an emerging field focused on synthesizing specific molecules to function as the building blocks of quantum computers themselves, known as "qubits" (quantum bits). sciencebulletin.org The ability to chemically design and synthesize molecules with specific, controllable quantum spin states is a promising bottom-up approach to building scalable quantum systems. sciencebulletin.org The rich electronic structure and synthetic versatility of the this compound scaffold make it a potential platform for designing novel molecular qubits, representing a long-term, high-impact research direction.

Interdisciplinary Research Synergies with Biology and Engineering

The full potential of this compound will be unlocked through robust collaborations that transcend traditional scientific boundaries, particularly at the interface of chemistry, biology, and engineering.

Simultaneously, synergies with engineering are essential for translating laboratory discoveries into practical applications.

Process Engineering: Chemical engineers will collaborate to develop scalable, continuous-flow, and automated synthesis processes, moving away from traditional batch production. This is crucial for manufacturing these compounds efficiently, safely, and sustainably. acs.org

Materials Engineering: Materials scientists and engineers will work with chemists to incorporate this compound derivatives into advanced materials. This could involve embedding the molecules into polymer matrices to create new composites, depositing them as thin films for electronic devices, or functionalizing nanoparticles for targeted drug delivery systems.

Bioengineering: Bioengineers may explore the use of these compounds in the development of new biosensors or as molecular probes for imaging biological processes, leveraging their potential optical and electronic properties.

This interdisciplinary approach ensures that the fundamental chemical research on this compound is continuously guided by the practical needs and opportunities in medicine, materials science, and technology.

Conclusion and Summary of Academic Contributions

Synthesis of Key Research Findings on 2-Methyl-6-phenylquinoline

Direct research findings exclusively on this compound are limited. However, the academic literature contains a wealth of information on derivatives that share its core structural features, namely substitutions at the C-2 and C-6 positions of the quinoline (B57606) ring. These findings collectively suggest a strong potential for biological activity.

The 2-substituted quinoline framework is a well-established pharmacophore. Modifications at this position are central to the development of compounds with significant anticancer activity. nih.gov Similarly, the 6-phenylquinoline (B1294406) core is a key component in novel anticancer agents. Research into a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives has highlighted the importance of the 6-phenyl group. For instance, the compound 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline has demonstrated potent antiproliferative activity against the HeLa human cervical cancer cell line, with an IC50 value of 0.50 μM. nih.gov This indicates that the 6-phenylquinoline skeleton serves as a potent scaffold for designing cytotoxic agents.

Furthermore, the broader class of 2-phenylquinolines has been identified as a privileged structure for imparting antiviral activity, including broad-spectrum anti-coronavirus activity. acs.org Studies on these analogues have shown that careful functionalization of the quinoline core can lead to derivatives with potent antiviral effects and low cytotoxicity. acs.org The mechanism of action for some of these compounds has been linked to the inhibition of viral helicase (nsp13), a highly conserved enzyme crucial for viral replication. acs.org

The synthesis of such polysubstituted quinolines is often achieved through established methods like the Friedländer or Pfitzinger reactions, with modern variations utilizing microwave assistance to improve yields and reduce reaction times. nih.govresearchgate.net For example, a related compound, Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, was synthesized via microwave irradiation of 2-amino-5-chlorobenzophenone (B30270) and methylacetoacetate. researchgate.net These synthetic strategies are directly applicable to the future production of this compound for further study.

Table 1: Antiproliferative Activity of a Representative 6-Phenylquinoline Derivative
Compound NameCell LineIC50 (μM)Citation
2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinolineHeLa (Cervical Cancer)0.50 nih.gov

Remaining Challenges and Knowledge Gaps

The most significant knowledge gap concerning this compound is the absence of dedicated research on the molecule itself. While the activity of its analogues provides a strong rationale for its investigation, this analogical evidence cannot replace direct empirical study. The key remaining challenges are therefore foundational.

First, a definitive and optimized synthesis for this compound needs to be established and reported. While general methods for quinoline synthesis exist, a specific protocol would enable its production in sufficient quantity and purity for comprehensive analysis.

Second, the compound requires full spectroscopic characterization. This would involve detailed analysis using modern techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure unequivocally. mdpi.com This foundational data is a prerequisite for any further investigation into its chemical or biological properties.

Third, the biological profile of this compound is entirely unexplored. A systematic in vitro evaluation against a panel of human cancer cell lines is a critical next step to determine if the promising anticancer activity of its analogues translates to this specific structure. nih.govmdpi.com Similarly, its potential antiviral, antibacterial, and antifungal activities remain to be investigated. acs.orgsemanticscholar.org

Finally, should any biological activity be discovered, its mechanism of action would need to be elucidated. For instance, if it shows anticancer properties, studies would be required to determine if it functions via DNA intercalation, G-quadruplex stabilization, enzyme inhibition, or another pathway. nih.gov

Concluding Remarks on the Academic Trajectory of this compound

The academic trajectory of this compound is currently at a starting point, characterized by high potential rather than extensive past contributions. It exists as an unexplored entity within a class of compounds—substituted quinolines—that is of immense and growing interest to the scientific community. The substantial body of research on its close analogues, which demonstrates significant anticancer and antiviral properties, provides a compelling argument for its synthesis and systematic investigation.

The future research path for this compound is clear: it must move from a structural concept to a tangible chemical agent. This involves its targeted synthesis, full characterization, and comprehensive biological screening. The results of these foundational studies will determine its future academic path. Should this compound exhibit potent and selective biological activity, it could become a lead compound for the development of new therapeutics, sparking a dedicated field of research into its derivatives and mechanism of action.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.